M-5011
Description
Properties
CAS No. |
76604-64-3 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(2R)-2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
DTOPKPBTCXKNFF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of M-5011
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-5011 is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties with a favorable gastrointestinal safety profile compared to conventional NSAIDs. This technical guide delineates the core mechanism of action of this compound, focusing on its inhibitory effects on cyclooxygenase (COX) enzymes and subsequent impact on the arachidonic acid cascade. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key preclinical assessments, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.
This compound has been shown to inhibit both COX-1 and COX-2, although it exhibits a degree of selectivity that contributes to its efficacy and safety profile.
Signaling Pathway of COX Inhibition by this compound
The following diagram illustrates the established signaling pathway through which this compound exerts its anti-inflammatory effects by inhibiting the COX enzymes and the subsequent production of prostaglandins.
Quantitative Data
The following table summarizes the key quantitative data available for this compound, providing a comparative overview of its potency.
| Parameter | Value | Comparison Drug | Value | Reference |
| COX-2 Inhibition (IC50) | 4.4 x 10⁻⁷ M | Ketoprofen | 5.9 x 10⁻⁷ M | [1] |
| Diclofenac | >10⁻⁶ M | [1] | ||
| Indomethacin | >10⁻⁶ M | [1] | ||
| COX-1 Inhibition | Inhibits with a potency less than that of ketoprofen. | - | - | [1] |
| Carrageenan-Induced Paw Edema (ED50) | 2 times more potent than indomethacin | Indomethacin | - | [2] |
| 1.5 times more potent than diclofenac sodium | Diclofenac Sodium | - | [2] | |
| Ultraviolet-Induced Erythema (ED50) | 11.7 times more potent than indomethacin | Indomethacin | - | [2] |
| 1.8 times more potent than ketoprofen | Ketoprofen | - | [2] | |
| Analgesic Effect (Dry yeast-induced hyperalgesia) | Equipotent to indomethacin, diclofenac sodium, and ketoprofen | - | - | [2] |
| Antipyretic Effect (Yeast-induced pyrexia) | 4.2 times more potent than indomethacin | Indomethacin | - | [2] |
| 4.6 times more potent than ketoprofen | Ketoprofen | - | [2] | |
| Gastric Ulcerogenic Activity | Half that of indomethacin | Indomethacin | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments used to characterize the activity of this compound.
In Vitro COX Inhibition Assay
This protocol is based on the methodology described for evaluating the effects of this compound on arachidonic acid metabolism in rheumatoid synovial fibroblasts.[1]
References
M-5011: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Novel Non-Steroidal Anti-Inflammatory Drug
Introduction
M-5011, with the chemical name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory, analgesic, and anti-pyretic properties in preclinical studies.[1][2] As a member of the phenylpropionate class of drugs, this compound has shown a promising safety profile, particularly concerning its low ulcerogenic potential compared to traditional NSAIDs.[1][3][4] This technical guide provides a comprehensive overview of the core scientific findings on this compound, including its mechanism of action, pharmacokinetic profile, and efficacy data from key experimental models, to inform researchers and drug development professionals.
Chemical Properties
This compound is a chiral S-enantiomer with the following characteristics:
| Property | Value |
| Chemical Name | d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid |
| Molecular Formula | C₁₄H₁₄O₂S |
| Molecular Weight | 246.32 g/mol |
| Synonyms | S-MTPPA, T-3788, M-5011C |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzyme, which is critical in the inflammatory cascade. Specifically, this compound potently inhibits the production of prostaglandin E2 (PGE2) by the inducible COX-2 isoform at sites of inflammation.[1] This targeted action on COX-2 is believed to be the basis for its strong anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.
The inhibition of PGE2 synthesis by this compound has been demonstrated to be more potent in inflamed tissues compared to non-inflamed sites like the stomach, further contributing to its favorable safety profile.[1][2]
Figure 1: this compound's primary mechanism of action on the COX pathway.
Pharmacokinetic Profile
The disposition of this compound has been studied in several preclinical species following oral administration. The drug is well-absorbed from the gastrointestinal tract, with an absorption rate of 97.7% in rats.[5] Key pharmacokinetic parameters are summarized below.
| Species | Dose (mg/kg) | t_max (min) | C_max (µg/mL) | t_1/2 (h) |
| Rat | Not specified | 15 | 13.07 | 2.5 |
| Dog | Not specified | 30 | 26.2 | 7.0 |
| Monkey | Not specified | 15 | 12.8 | 3.0 |
| Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species.[5] |
This compound is widely distributed in tissues and is primarily metabolized through oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group in rats and monkeys. In dogs, the major metabolite is a taurine conjugate. The drug and its metabolites are almost completely excreted within 48 hours, primarily through bile and urine.[5]
Efficacy and Safety Data
This compound has demonstrated significant antinociceptive and anti-inflammatory effects in various animal models.
Antinociceptive and Ulcerogenic Activity
In the kaolin-induced writhing test in mice, this compound showed potent dose-dependent antinociceptive activity. Its efficacy was compared with other established NSAIDs.
| Compound | ED₅₀ (mg/kg, oral) | UD₅₀ Stomach (mg/kg) | UD₅₀ Small Intestine (mg/kg) | Safety Index (Stomach) (UD₅₀/ED₅₀) | Safety Index (Small Intestine) (UD₅₀/ED₅₀) |
| This compound | 0.63 | 88.23 | 46.09 | 140.05 | 73.16 |
| Indomethacin | 0.21 | 8.96 | 4.78 | 42.67 | 22.76 |
| Ketoprofen | 0.28 | 20.04 | 10.75 | 71.57 | 38.39 |
| Diclofenac | 0.68 | 4.19 | 2.24 | 6.16 | 3.29 |
| Zaltoprofen | 16.80 | 110.92 | 54.78 | 6.60 | 3.26 |
| Tiaprofenic Acid | 4.78 | 62.86 | 46.55 | 13.15 | 9.74 |
| Table 2: Antinociceptive (ED₅₀) and Ulcerogenic (UD₅₀) Activities of this compound and other NSAIDs in Mice.[4] |
The significantly higher safety index for this compound, particularly for the stomach, highlights its reduced potential for causing gastrointestinal damage compared to other NSAIDs.[4]
Anti-Inflammatory and Anti-Pyretic Effects
In other models, this compound displayed potent anti-inflammatory and anti-pyretic effects. It was found to be more potent than indomethacin and ketoprofen in reducing ultraviolet-induced erythema in guinea pigs and more potent than indomethacin and diclofenac sodium in inhibiting carrageenan-induced paw edema in rats.[2] Its anti-pyretic effect on yeast-induced fever in rats was also notably stronger than that of indomethacin and ketoprofen.[2]
Effects on Cytokine Levels
In a rat model of monosodium urate crystal-induced pleurisy, this compound demonstrated an ability to modulate pro-inflammatory cytokine production.
| Treatment | Pleural Exudate Volume | Leukocyte Number | PGE₂ Levels | IL-6 Levels | CINC-1 Levels | TNF Levels |
| This compound (5 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Increased |
| Indomethacin (10 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Increased |
| Table 3: Effects of this compound on Inflammatory Mediators in MSU-Induced Pleurisy in Rats.[3] |
This compound effectively reduced the levels of Interleukin-6 (IL-6) and cytokine-induced neutrophil chemoattractant-1 (CINC-1), a key chemokine involved in neutrophil infiltration.[3] This suggests that this compound's anti-inflammatory action extends beyond COX inhibition to the modulation of important cytokine pathways.
Experimental Protocols
Kaolin-Induced Writhing Test (Mice)
This protocol is used to assess the peripheral analgesic activity of a compound.
-
Animal Model: Male ddY mice are typically used.
-
Drug Administration: this compound and other NSAIDs are administered orally.
-
Induction of Writhing: A suspension of kaolin (e.g., 2.5 mg/mouse) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after kaolin injection.
-
Endpoint: The dose that reduces the number of writhes by 50% (ED₅₀) is calculated to determine the antinociceptive potency.
Figure 2: Workflow for assessing antinociceptive activity.
Monosodium Urate (MSU) Crystal-Induced Pleurisy (Rats)
This model is used to evaluate the anti-inflammatory effects of compounds on gout-like inflammation.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound or a comparator drug is administered orally prior to the inflammatory challenge.
-
Induction of Pleurisy: A suspension of MSU crystals is injected into the pleural cavity.
-
Sample Collection: At specific time points (e.g., 3, 4, 5, and 6 hours) after MSU injection, the pleural exudate is collected.
-
Analysis: The volume of the exudate and the number of leukocytes are measured. The levels of PGE₂, IL-6, CINC-1, and TNF in the exudate are quantified using enzyme immunoassays or biological assays.
Conclusion
This compound is a promising NSAID with a compelling preclinical profile. It exhibits potent anti-inflammatory, analgesic, and anti-pyretic effects that are comparable or superior to several established NSAIDs. Its mechanism of action involves the potent inhibition of COX-2-mediated prostaglandin synthesis, as well as the modulation of key pro-inflammatory cytokines like IL-6 and CINC-1. The most significant advantage of this compound appears to be its favorable gastrointestinal safety profile, as indicated by its high safety index in ulcerogenic studies. This suggests a preferential inhibition of COX-2 over COX-1. Further investigation, particularly clinical trials, is warranted to establish its efficacy and safety in humans for the treatment of inflammatory conditions and pain.
References
- 1. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-inflammatory Properties of T-3788
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no specific information was found for a compound designated "T-3788" with anti-inflammatory properties. The searches conducted did not yield any peer-reviewed articles, patents, or clinical trial data associated with a therapeutic agent bearing this identifier.
It is possible that "T-3788" is an internal compound code that has not yet been disclosed in public forums, a developmental code for a discontinued project, or a misidentification. The following guide is a generalized framework illustrating the type of information that would be presented for a novel anti-inflammatory compound, based on common research and development practices in the pharmaceutical industry. This structure is provided as a template to be populated should information on T-3788 become available.
Executive Summary
This section would typically provide a high-level overview of T-3788, including its chemical class, proposed mechanism of action, and key findings from preclinical studies. It would summarize its potential as a therapeutic agent for inflammatory diseases.
Introduction to Inflammation and Therapeutic Landscape
This chapter would provide a background on the physiological and pathological roles of inflammation. It would discuss the major signaling pathways involved, such as the NF-κB, MAPK, and JAK-STAT pathways, and the roles of key inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins. A brief overview of existing anti-inflammatory therapies and their limitations would establish the medical need for novel agents like T-3788.
Preclinical Pharmacology of T-3788
This section would form the core of the technical guide, presenting the data-driven evidence for the anti-inflammatory effects of T-3788.
In Vitro Efficacy
Quantitative data from in vitro studies would be summarized in tabular format for clarity and ease of comparison.
Table 1: In Vitro Anti-inflammatory Activity of T-3788
| Assay Type | Cell Line/System | Stimulant | Endpoint Measured | T-3788 IC50 (nM) | Positive Control IC50 (nM) |
| Cytokine Release (TNF-α) | Human PBMCs | LPS | TNF-α concentration (pg/mL) | Data N/A | Data N/A |
| Cytokine Release (IL-6) | Murine Macrophages | Pam3CSK4 | IL-6 concentration (pg/mL) | Data N/A | Data N/A |
| Prostaglandin E2 (PGE2) Synthesis | A549 Human Lung Cells | IL-1β | PGE2 concentration (pg/mL) | Data N/A | Data N/A |
| NF-κB Reporter Gene Assay | HEK293T Cells | TNF-α | Luciferase Activity (RLU) | Data N/A | Data N/A |
| p38 MAPK Phosphorylation | THP-1 Monocytes | Anisomycin | Phospho-p38/Total p38 Ratio | Data N/A | Data N/A |
In Vivo Efficacy
Data from animal models of inflammation would be presented to demonstrate the in vivo activity of T-3788.
Table 2: In Vivo Anti-inflammatory Efficacy of T-3788
| Animal Model | Species | Dosing Regimen (mg/kg) | Readout | % Inhibition vs. Vehicle | p-value |
| LPS-induced Systemic Inflammation | Mouse | Data N/A | Serum TNF-α levels | Data N/A | Data N/A |
| Collagen-induced Arthritis (CIA) | Rat | Data N/A | Paw Swelling (mm) | Data N/A | Data N/A |
| Carrageenan-induced Paw Edema | Mouse | Data N/A | Edema Volume (μL) | Data N/A | Data N/A |
| DSS-induced Colitis | Mouse | Data N/A | Disease Activity Index (DAI) | Data N/A | Data N/A |
Mechanism of Action and Signaling Pathways
This section would detail the molecular mechanisms by which T-3788 exerts its anti-inflammatory effects. Diagrams generated using Graphviz would illustrate the key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
If T-3788 were found to inhibit the NF-κB pathway, a diagram would illustrate its point of intervention.
Experimental Protocols
Detailed methodologies for key experiments would be provided to allow for replication and verification of the findings.
In Vitro Cytokine Release Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: PBMCs would be pre-incubated with various concentrations of T-3788 or a vehicle control for 1 hour.
-
Stimulation: Inflammation would be induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Analysis: After 24 hours of incubation, the supernatant would be collected, and the concentration of TNF-α would be quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values would be calculated by non-linear regression analysis using GraphPad Prism software.
Animal Model: Carrageenan-induced Paw Edema
-
Animals: Male C57BL/6 mice, 8-10 weeks old, would be used.
-
Treatment: T-3788 would be administered orally at various doses 1 hour prior to carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) would be included.
-
Induction of Edema: 50 µL of a 1% carrageenan solution in saline would be injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume would be measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema would be calculated for each group relative to the vehicle control group. Statistical significance would be determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Summary and Future Directions
This final section would summarize the key anti-inflammatory properties of T-3788 and discuss its potential therapeutic applications. It would also outline the next steps in its development, such as further preclinical safety studies and the design of first-in-human clinical trials.
Should you have a more specific identifier, such as a chemical name, CAS number, or the name of the organization developing this compound, please provide it to enable a more targeted and potentially successful search for the requested information.
M-5011: A Technical Guide on its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological targets and signaling pathways of M-5011, a novel non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, has demonstrated potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. A key characteristic of this compound is its comparatively low ulcerogenic potential, suggesting a more favorable gastrointestinal safety profile than traditional NSAIDs.[1]
Core Biological Target: Cyclooxygenase (COX) Enzymes
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.
This compound has been shown to potently inhibit the production of prostaglandin E2 (PGE2), a key inflammatory prostaglandin, at sites of inflammation.[1][3] This suggests that this compound's therapeutic effects are mediated through the inhibition of COX enzymes, with a notable efficacy against COX-2.
Quantitative Data: Inhibition of Prostaglandin E2 Production
The following table summarizes the in vivo inhibitory activity of this compound on prostaglandin E2 (PGE2) production in a carrageenan-induced inflammation model in rats. The ID50 value represents the dose of the drug required to inhibit PGE2 production by 50%.
| Compound | Inflamed Site (Carrageenan Pouch) ID50 (mg/kg) | Non-inflamed Site (Stomach) ID50 (mg/kg) |
| This compound | 0.28 | 0.49 |
| Indomethacin | 1.00 | 0.38 |
| Diclofenac | 0.48 | 0.43 |
| Ketoprofen | 0.87 | 0.06 |
Data sourced from a study on carrageenan-induced air-pouch inflammation in rats.[1][3]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the arachidonic acid cascade , which leads to the synthesis of prostaglandins. By inhibiting COX enzymes, this compound effectively blocks this pathway, resulting in its therapeutic effects.
Prostaglandin Synthesis Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.
Effects on Inflammatory Cytokines
While direct, extensive studies on this compound's impact on cytokine signaling are limited, NSAIDs are known to indirectly influence the inflammatory cascade that involves cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Prostaglandins can modulate the production and activity of these cytokines. By reducing prostaglandin levels, this compound may contribute to a reduction in the overall inflammatory environment, which includes the downstream effects of these pro-inflammatory cytokines. Further research is needed to elucidate the direct effects of this compound on cytokine gene expression and signaling pathways.
Key Experimental Protocols
The anti-inflammatory and analgesic properties of this compound have been characterized using various established preclinical models. Below are detailed methodologies for two key experiments.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound, a reference NSAID (e.g., indomethacin), or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group.
Kaolin-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of test compounds.
Objective: To determine the pain-relieving effects of this compound.
Methodology:
-
Animal Model: Male ddY or Swiss albino mice (20-25g) are commonly used.
-
Acclimatization: Animals are acclimatized for a minimum of one week.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: this compound, a reference analgesic (e.g., aspirin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a set time (e.g., 30-60 minutes) before the induction of writhing.
-
Induction of Writhing: A 0.25% to 1% suspension of kaolin in saline is prepared. 0.1 mL of this suspension is injected intraperitoneally into each mouse.
-
Observation: Immediately after the kaolin injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, typically 20-30 minutes.
-
Data Analysis: The total number of writhes for each animal in the treatment groups is compared to the control group. The percentage of inhibition of writhing is calculated.
Summary and Future Directions
This compound is a promising NSAID with potent anti-inflammatory and analgesic effects, coupled with a favorable gastrointestinal safety profile. Its primary mechanism of action is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While its effects on the arachidonic acid cascade are well-established, further research is warranted to fully elucidate its interactions with other inflammatory signaling pathways, including those involving key cytokines. Detailed investigations into its COX-1 versus COX-2 selectivity at a molecular level would provide a more complete understanding of its mechanism and safety profile.
References
The Discovery and Preclinical Profile of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011): A Potent Non-Steroidal Anti-Inflammatory Agent
An In-Depth Technical Guide for Drug Development Professionals
Abstract
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, also known as M-5011, is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1][2] Comparative investigations have revealed its superiority in certain models over established NSAIDs such as indomethacin, diclofenac sodium, and ketoprofen, alongside a favorable gastrointestinal safety profile.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and pharmacokinetics of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The development of new NSAIDs continues to be a significant area of research, driven by the need for agents with improved efficacy and reduced side effects, particularly gastrointestinal complications. This compound emerged from research efforts to identify a novel phenylpropionic acid derivative with a potent and well-tolerated profile. This document details the foundational preclinical data that underscore the therapeutic potential of this compound.
Synthesis
While a detailed, step-by-step synthesis of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of its aldehyde intermediate, 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde.[3] The pathway likely involves the formation of an oxirane intermediate from 4-(3-methyl-2-thienyl)acetophenone, followed by rearrangement to the aldehyde, and subsequent oxidation to the carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Pharmacological Profile
This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activities in various animal models.
Data Presentation
Table 1: Anti-Inflammatory Activity of this compound Compared to Reference NSAIDs [1][2]
| Model | Species | This compound Potency | Comparator | Potency Ratio (this compound vs. Comparator) |
| Ultraviolet-induced Erythema | Guinea Pig | More Potent | Indomethacin | 11.7x |
| More Potent | Ketoprofen | 1.8x | ||
| Carrageenan-induced Paw Edema | Rat | More Potent | Indomethacin | 2.0x |
| More Potent | Diclofenac Sodium | 1.5x |
Table 2: Analgesic and Antipyretic Activity of this compound [1][2]
| Model | Species | This compound Potency | Comparator(s) | Potency Ratio (this compound vs. Comparator) |
| Dry Yeast-induced Hyperalgesia | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | ~1.0x |
| Adjuvant-induced Arthritic Pain | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | ~1.0x |
| Yeast-induced Pyrexia | Rat | More Potent | Indomethacin | 4.2x |
| More Potent | Ketoprofen | 4.6x |
Table 3: Gastric Ulcerogenic Activity [1][2]
| Species | This compound Activity | Comparator | Activity Ratio (this compound vs. Comparator) |
| Rat | Less Ulcerogenic | Indomethacin | 0.5x |
Mechanism of Action: Prostaglandin Synthesis Inhibition
As a typical NSAID, this compound is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of this compound via inhibition of the prostaglandin synthesis pathway.
Studies have shown that this compound is a potent inhibitor of prostaglandin E2 (PGE2) production. In a carrageenan-induced air-pouch inflammation model in rats, the inhibitory effect of this compound on PGE2 production in the inflammatory exudate was 1.75 times more potent than its effect in the non-inflamed stomach tissue.[1][2]
Pharmacokinetic Profile
The disposition of the S-enantiomer of this compound (S-MTPPA) was investigated in rats, dogs, and monkeys following oral administration.
Data Presentation
Table 4: Pharmacokinetic Parameters of S-MTPPA in Different Species [4]
| Parameter | Rat | Dog | Monkey |
| Dose (Oral) | Not Specified | Not Specified | Not Specified |
| Absorption (%) | 97.7 | - | - |
| tmax (min) | 15 | 30 | 15 |
| Cmax (µg/mL) | 13.07 | 26.2 | 12.8 |
| t1/2 (h) | 2.5 | 7.0 | 3.0 |
Distribution, Metabolism, and Excretion
Following oral administration to rats, radioactivity from 14C-labeled S-MTPPA was widely distributed in tissues and was almost completely excreted within 48 hours in urine and feces.[4] In bile duct-cannulated rats, 75.0% of the administered radioactivity was excreted in the bile, 18.6% in the urine, and 1.4% in the feces within 48 hours.[4]
The primary metabolic pathways for S-MTPPA differ across species. In rats and monkeys, metabolism mainly occurs through oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group.[4] In dogs, the major metabolite identified in urine and feces was the taurine conjugate of MTPPA.[4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the left hind paw is measured using a plethysmometer.
-
The test compound (this compound) or vehicle is administered orally.
-
After a set time (e.g., 1 hour), a 1% carrageenan suspension in saline (e.g., 0.05 mL) is injected into the sub-plantar surface of the left hind paw to induce inflammation.[1]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1]
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Ultraviolet-Induced Erythema in Guinea Pigs
This model evaluates the anti-inflammatory effect of a compound on UV-induced skin inflammation.
-
Animals: Albino guinea pigs are used.
-
Procedure:
-
The dorsal skin of the guinea pigs is depilated.
-
The test compound (this compound) or vehicle is administered orally prior to UV exposure.
-
A specific area of the depilated skin is exposed to a controlled dose of ultraviolet radiation.
-
The resulting erythema (redness) is scored at various time points after exposure (e.g., 2 and 4 hours).
-
-
Endpoint: The intensity of erythema is graded, and the inhibitory effect of the compound is determined by comparing the scores of the treated group to the control group.
Prostaglandin E2 Production Inhibition Assay
This in vitro or ex vivo assay quantifies the ability of a compound to inhibit PGE2 synthesis.
-
System: Can be performed using cell cultures (e.g., macrophages stimulated with lipopolysaccharide - LPS) or from inflammatory exudates from in vivo models.[2]
-
Procedure (using inflammatory exudate):
-
Inflammation is induced in an animal model (e.g., carrageenan air pouch in rats).
-
The test compound (this compound) is administered.
-
At a specific time point, the inflammatory exudate is collected.
-
The concentration of PGE2 in the exudate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[2]
-
-
Endpoint: The reduction in PGE2 concentration in the treated group is compared to the control group to determine the inhibitory activity.
Conclusion
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound) has demonstrated a compelling preclinical profile as a potent NSAID. Its enhanced anti-inflammatory and antipyretic activities, coupled with a reduced potential for gastric ulceration compared to some established NSAIDs, highlight its potential as a valuable therapeutic agent. The pharmacokinetic data indicate good oral absorption and predictable metabolism and excretion patterns in various species. Further clinical development would be necessary to fully elucidate its therapeutic utility and safety in humans.
References
In-Depth Technical Guide: The Immunomodulatory Profile of M-5011
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-5011, also identified as T-3788 and M-5011C, is a non-steroidal anti-inflammatory drug (NSAID) with recognized immunomodulatory capabilities.[1] Preclinical evidence highlights its potential in mitigating inflammatory responses and associated pathologies. This document provides a comprehensive overview of the known immunomodulatory effects of this compound, detailing its mechanism of action, relevant experimental data, and associated signaling pathways.
Core Mechanism of Action: Lipoxygenase Inhibition
This compound is characterized as a potent lipoxygenase (LOX) inhibitor. This mechanism is central to its anti-inflammatory and immunomodulatory effects. By inhibiting LOX enzymes, this compound effectively curtails the production of leukotrienes, which are key lipid mediators in inflammatory processes. This action leads to a reduction in inflammation and modulation of immune cell activity.
Signaling Pathway: Lipoxygenase Inhibition
The following diagram illustrates the inhibitory effect of this compound on the lipoxygenase pathway.
Immunomodulatory Effects
The primary immunomodulatory effect of this compound stems from its ability to suppress lymphocyte proliferation. This action is crucial in the context of inflammatory and fibroproliferative diseases.
Experimental Evidence: Wound-Healing Model in Rats
In a preclinical wound-healing model in rats, this compound demonstrated significant anti-inflammatory and antiproliferative actions. The study highlighted a pronounced effect during the proliferative phase of wound healing, underscoring its impact on cell proliferation.
-
Model: Experimental wound-healing model in rats to induce granulation tissue formation, reflecting both inflammatory and fibroproliferative processes.
-
Treatment Groups:
-
Control group
-
This compound treatment group
-
Indomethacin (cyclooxygenase inhibitor) treatment group for comparison
-
Groups with simultaneous application of arachidonic acid
-
-
Assessment:
-
Measurement of granulation tissue formation.
-
Analysis of total and differential cell counts per unit area.
-
Evaluation of lymphocyte proliferation.
-
Assessment of antiangiogenic effects.
-
| Parameter | This compound Effect | Indomethacin Effect |
| Granulation Tissue Formation | Suppressed | Suppressed |
| Lymphocyte Proliferation | Strong Suppression | Marked Changes |
| Wound Healing Phase of Strongest Effect | Proliferative Phase | Inflammatory Phase |
| Antiangiogenic Action | Observed | Not Observed |
Clinical Studies
A late-phase II clinical study was conducted to evaluate M-5011C in patients with osteoarthritis. While the full results of this multi-institutional, double-blind, comparative, dose-finding study are not widely available in English, its existence points to the clinical investigation of this compound's therapeutic potential in inflammatory conditions.[2]
Conclusion
This compound is an NSAID with distinct immunomodulatory properties, primarily driven by its inhibition of the lipoxygenase pathway. This mechanism leads to the suppression of lymphocyte proliferation and demonstrates anti-inflammatory and antiproliferative effects in preclinical models. While clinical data is limited in accessible literature, the existing evidence suggests that this compound holds promise as a therapeutic agent for inflammatory and fibroproliferative diseases. Further research is warranted to fully elucidate its clinical efficacy and the broader implications of its immunomodulatory effects.
References
Pharmacological Profile of M-5011: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties. A significant characteristic of this compound is its favorable gastrointestinal safety profile, exhibiting low ulcerogenic activity compared to traditional NSAIDs. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and a summary of key preclinical data. Detailed experimental protocols for the evaluation of its anti-inflammatory and analgesic effects are also presented.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.
Signaling Pathway
The anti-inflammatory action of this compound is centered on the arachidonic acid signaling pathway. Cellular membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This compound inhibits the activity of both COX-1 and COX-2, thus preventing the formation of these inflammatory mediators.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Model | This compound | Indomethacin | Ketoprofen | Diclofenac |
| ED₅₀ (mg/kg) | Mouse | Kaolin-induced Writhing | 0.63 | 0.21 | 0.28 | 0.68 |
Table 2: In Vitro COX Inhibition by this compound
| Parameter | Enzyme | This compound | Ketoprofen | Diclofenac | Indomethacin |
| IC₅₀ (x 10⁻⁷ M) | COX-2 | 4.4 | 5.9 | >10 | >10 |
Table 3: Ulcerogenic Activity of this compound
| Parameter | Species | This compound | Indomethacin | Ketoprofen | Diclofenac |
| UD₅₀ (mg/kg, stomach) | Mouse | 88.23 | 8.96 | 20.04 | 4.19 |
| UD₅₀ (mg/kg, small intestine) | Mouse | 46.09 | 4.78 | 10.75 | 2.24 |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Cmax (µg/mL) | 13.07 | 26.2 | 12.8 |
| Tmax (min) | 15 | 30 | 15 |
| t₁/₂ (h) | 2.5 | 7.0 | 3.0 |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
Protocol:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The basal paw volume of the right hind paw is measured using a plethysmometer.
-
This compound, a vehicle control, or a reference NSAID is administered orally.
-
After 1 hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Kaolin-Induced Writhing Test in Mice
This test is employed to evaluate the peripheral analgesic activity of a substance.
Protocol:
-
Male ICR mice (20-25g) are used.
-
This compound, a vehicle control, or a reference NSAID is administered orally.
-
After 1 hour, 0.25 mL of a 0.7% kaolin suspension in saline is injected intraperitoneally.
-
Immediately after the kaolin injection, the mice are placed in individual observation cages.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
The percentage of analgesic protection is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Protocol:
-
The assay is performed in a 96-well plate format.
-
Recombinant human COX-1 or COX-2 enzyme is added to the wells containing assay buffer and a heme cofactor.
-
Various concentrations of this compound or a reference inhibitor are added to the wells and pre-incubated for 10-15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX, which is proportional to prostaglandin synthesis, is measured using a fluorometric or colorimetric probe.
-
The fluorescence or absorbance is read over time using a microplate reader.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Experimental Workflow
The following diagram illustrates the typical preclinical experimental workflow for evaluating a novel NSAID like this compound.
Pharmacokinetics and Metabolism
Studies in rats, dogs, and monkeys have shown that this compound is well-absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 15 to 30 minutes.[1] The plasma half-life (t₁/₂) varies across species, being 2.5 hours in rats, 7.0 hours in dogs, and 3.0 hours in monkeys.[1]
The primary routes of metabolism for this compound involve oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group.[1] In dogs, a major metabolite is the taurine conjugate.[1] The excretion of this compound and its metabolites occurs through both urine and feces.[1] Studies have indicated that human cytochrome P450 isoforms are involved in the metabolism of this compound.
Safety and Toxicology
A key feature of this compound is its improved gastrointestinal safety profile compared to other NSAIDs. The ulcerogenic dose (UD₅₀) in the stomach of mice was found to be significantly higher for this compound (88.23 mg/kg) compared to indomethacin (8.96 mg/kg), ketoprofen (20.04 mg/kg), and diclofenac (4.19 mg/kg). A similar trend was observed for ulceration in the small intestine. This suggests a reduced risk of gastrointestinal side effects, a common concern with chronic NSAID therapy. Further comprehensive toxicological studies are necessary to fully characterize the long-term safety profile of this compound.
Conclusion
This compound is a promising novel NSAID with a potent pharmacological profile characterized by strong anti-inflammatory and analgesic effects. Its primary mechanism of action through COX inhibition is well-established. Notably, its significantly lower ulcerogenic potential compared to existing NSAIDs suggests a favorable safety profile, which could offer a significant clinical advantage. The pharmacokinetic profile of this compound indicates good oral absorption and a moderate duration of action. Further clinical development is warranted to fully elucidate the therapeutic potential and long-term safety of this compound in human populations.
References
M-5011: A Technical Guide for Inflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-5011, also known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and anti-pyretic properties in preclinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. This compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade, leading to reduced production of prostaglandin E2 (PGE2). This targeted action suggests a favorable therapeutic profile, potentially with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammation and pain management.
Mechanism of Action: COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. In the inflammatory cascade, various stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted into various prostaglandins, including prostaglandin E2 (PGE2), by terminal prostaglandin synthases. PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE2, thereby mitigating the downstream inflammatory and nociceptive responses.[1][2]
Preclinical Pharmacology Data
This compound has undergone extensive preclinical evaluation to characterize its pharmacological profile. The following tables summarize the key quantitative data from these studies, comparing the efficacy and safety of this compound with other established NSAIDs.
Table 1: Anti-Inflammatory Activity of this compound
| Experimental Model | Species | This compound ED50 / ID30 (mg/kg, p.o.) | Comparator Drug | Comparator ED50 / ID30 (mg/kg, p.o.) | Relative Potency (this compound vs. Comparator) |
| Carrageenan-induced Paw Edema | Rat | 2.36 (ID30) | Indomethacin | 4.66 (ID30) | ~2.0x more potent |
| Diclofenac Sodium | 3.46 (ID30) | ~1.5x more potent | |||
| Ketoprofen | 1.60 (ID30) | ~0.7x as potent | |||
| UV-induced Erythema | Guinea Pig | - | Indomethacin | - | 11.7x more potent |
| Ketoprofen | - | 1.8x more potent |
Table 2: Analgesic Activity of this compound
| Experimental Model | Species | This compound Efficacy | Comparator Drugs | Comparator Efficacy |
| Dry Yeast-induced Hyperalgesia | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | Equipotent |
| Adjuvant-induced Arthritic Pain | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | Equipotent |
Table 3: Anti-Pyretic Activity of this compound
| Experimental Model | Species | This compound Efficacy | Comparator Drug | Comparator Efficacy | Relative Potency (this compound vs. Comparator) |
| Yeast-induced Pyrexia | Rat | - | Indomethacin | - | 4.2x more potent |
| Ketoprofen | - | 4.6x more potent |
Table 4: Gastric Ulcerogenic Activity of this compound
| Species | This compound Ulcerogenic Activity | Comparator Drug | Comparator Ulcerogenic Activity | Relative Safety (this compound vs. Comparator) |
| Rat | Half that of Indomethacin | Indomethacin | - | 2x safer |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats (or similar strain), typically weighing 150-200g.
-
Procedure:
-
A baseline measurement of the paw volume of the right hind paw is taken using a plethysmometer.
-
This compound or a comparator drug is administered orally (p.o.) at various doses. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[3]
-
The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each dose group relative to the control group. The ID30 (the dose that causes a 30% inhibition of edema) is then determined from the dose-response curve.
Ultraviolet (UV)-Induced Erythema in Guinea Pigs
This model is used to evaluate the anti-inflammatory effects of drugs on vascular permeability changes induced by UV radiation.
-
Animals: Male albino guinea pigs, typically weighing 300-400g.
-
Procedure:
-
The dorsal skin of the guinea pigs is depilated.
-
The animals are administered this compound or a comparator drug orally.
-
After a set time, the depilated skin is exposed to a controlled dose of UV radiation.
-
The intensity of the resulting erythema is scored at various time points after UV exposure (e.g., 2, 4, 6 hours).[5]
-
-
Data Analysis: The erythema scores of the drug-treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the drug.
Yeast-Induced Pyrexia in Rats
This model assesses the anti-pyretic (fever-reducing) activity of a compound.
-
Animals: Male Wistar rats, typically weighing 150-200g.
-
Procedure:
-
The baseline rectal temperature of the rats is measured.
-
Pyrexia is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast.[6]
-
After a period for the fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.
-
This compound or a comparator drug is administered orally.
-
Rectal temperature is then monitored at regular intervals (e.g., every 30 or 60 minutes) for several hours.[7]
-
-
Data Analysis: The reduction in rectal temperature in the drug-treated groups is compared to the pyretic control group to determine the anti-pyretic efficacy.
Clinical Development
A late-phase II clinical study of M-5011C (a formulation of this compound) for the treatment of osteoarthritis was conducted. The study was a multi-institutional, double-blind, three-group comparative, dose-finding trial.[8] However, the detailed results of this study are not widely available in English-language publications at the time of this writing. Further investigation into the findings of this trial is warranted to fully understand the clinical potential of this compound.
Conclusion
This compound is a promising non-steroidal anti-inflammatory drug with a well-characterized preclinical profile. Its potent anti-inflammatory, analgesic, and anti-pyretic effects, coupled with a favorable gastric safety profile compared to traditional NSAIDs, make it a compelling candidate for further investigation. The selective inhibition of COX-2 provides a clear mechanism of action. While the publicly available clinical data is limited, the robust preclinical evidence suggests that this compound holds significant therapeutic potential for the management of a range of inflammatory conditions and pain states. This technical guide provides a solid foundation for researchers and developers interested in exploring the future of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed manifestation of ultraviolet reaction in the guinea-pig caused by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Late phase II clinical study of M-5011C on osteoarthritis--a multi-institutional double-blind, three group comparative, dose finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]
M-5011: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to evaluate its efficacy and safety profile. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new anti-inflammatory and analgesic agents.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory, analgesic, and anti-pyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs).[1][2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.
The mechanism involves the following key steps:
-
Inflammatory Stimuli: Cellular injury or inflammatory signals trigger the release of arachidonic acid (AA) from the cell membrane.
-
COX Enzyme Activity: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandin H2 (PGH2).
-
Prostaglandin Synthesis: PGH2 is then converted into various prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation and pain.
-
This compound Intervention: this compound acts as a potent inhibitor of both COX-1 and COX-2, thereby blocking the production of PGE2.[1][2] The inhibition of COX-2 is particularly relevant for its anti-inflammatory effects at the site of inflammation, while the inhibition of COX-1 is associated with some of the side effects, such as gastrointestinal issues.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy and safety of this compound with other established NSAIDs.
Table 1: Anti-Inflammatory Activity of this compound
| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | Reference |
| Ultraviolet-induced erythema | Guinea pigs | 11.7 times more potent than indomethacin; 1.8 times more potent than ketoprofen. | [4][5] |
| Carrageenin-induced paw edema | Rats | 2 times more potent than indomethacin; 1.5 times more potent than diclofenac sodium. | [4][5] |
Table 2: Analgesic Activity of this compound
| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | ED50 (mg/kg) | Reference |
| Kaolin-induced writhing | Mice | More potent than zaltoprofen and tiaprofenic acid; equipotent to diclofenac; less potent than indomethacin and ketoprofen. | 0.63 | [6][7] |
| Dry yeast-induced hyperalgesia | Rats | Equipotent to indomethacin, diclofenac sodium, and ketoprofen. | Not Reported | [4][5] |
| Adjuvant-induced arthritic pain | Rats | Equipotent to indomethacin, diclofenac sodium, and ketoprofen. | Not Reported | [4][5] |
Table 3: Anti-Pyretic Activity of this compound
| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | Reference |
| Yeast-induced pyrexia | Rats | 4.2 times more potent than indomethacin; 4.6 times more potent than ketoprofen. | [4][5] |
Table 4: Ulcerogenic Activity of this compound
| Organ | Species | This compound Ulcerogenic Potential | UD50 (mg/kg) | Reference |
| Stomach | Rats | Half the ulcerogenic activity of indomethacin. | 88.23 | [4][7] |
| Small Intestines | Mice | - | 46.09 | [7] |
Table 5: In Vitro Inhibition of Prostaglandin E2 Production
| Cell Type | Stimulus | This compound IC50 | Ketoprofen IC50 | Reference |
| Rheumatoid synovial fibroblasts | Interleukin-1β | 4.4 x 10-7 M | 5.9 x 10-7 M | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of new compounds.
-
Animals: Male Wistar rats (180-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound or reference NSAID) or vehicle is administered orally.
-
After a specific absorption time (e.g., 60 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
-
Data Analysis: The results are expressed as the mean increase in paw volume ± SEM. The percentage inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the drug-treated group.
Kaolin-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of drugs.
-
Animals: Male ddY mice (20-25g) are used.
-
Procedure:
-
The test compound (this compound or reference NSAID) or vehicle is administered orally.
-
After a specific absorption time (e.g., 60 minutes), a 0.25% suspension of kaolin in saline (10 mL/kg) is injected intraperitoneally.
-
Immediately after the kaolin injection, the mice are placed in individual observation cages.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of analgesic protection is calculated as [(mean writhes in control - mean writhes in treated) / mean writhes in control] x 100. The ED50 value is then calculated from the dose-response curve.
Ultraviolet-Induced Erythema in Guinea Pigs
This model assesses the anti-inflammatory effect of drugs on UV-induced skin inflammation.
-
Animals: Male Hartley guinea pigs (300-350g) are used.
-
Procedure:
-
The backs of the guinea pigs are shaved 24 hours before the experiment.
-
The test compound (this compound or reference NSAID) or vehicle is administered orally.
-
After a specific absorption time, the shaved area of the back is exposed to a controlled dose of UV radiation from a mercury lamp.
-
The intensity of the resulting erythema (redness) is scored at specific time points (e.g., 2, 4, and 6 hours) after UV exposure by a trained observer blinded to the treatment. The scoring is typically on a scale from 0 (no erythema) to 4 (severe erythema).
-
-
Data Analysis: The mean erythema score for each treatment group is calculated at each time point and compared to the vehicle control group.
Measurement of Prostaglandin E2 (PGE2) Production in Rheumatoid Synovial Fibroblasts
This in vitro assay determines the direct inhibitory effect of a compound on PGE2 synthesis.
-
Cell Culture: Synovial fibroblasts are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured.
-
Procedure:
-
The cultured fibroblasts are pre-incubated with the test compound (this compound or reference NSAID) at various concentrations for a specific period.
-
The cells are then stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and the production of PGE2.
-
After the stimulation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, which is the concentration of the drug that inhibits PGE2 production by 50%, is calculated from the concentration-response curve.
Experimental Workflow and Logical Relationships
The evaluation of a novel NSAID like this compound typically follows a structured workflow, starting from in vitro assays to in vivo models of inflammation, pain, and pyresis, and finally assessing its safety profile.
Conclusion
This compound has consistently demonstrated potent anti-inflammatory, analgesic, and anti-pyretic properties in a variety of preclinical models.[4][5] Its efficacy is comparable, and in some cases superior, to established NSAIDs. A key advantage of this compound appears to be its favorable safety profile, with a lower incidence of gastrointestinal ulceration compared to drugs like indomethacin.[4][7] The mechanism of action, centered on the inhibition of prostaglandin synthesis, is well-supported by in vitro data.[1][2] These findings strongly suggest that this compound holds significant promise as a therapeutic agent for the management of pain and inflammatory conditions. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 5. Carrageenan paw edema [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed manifestation of ultra violet radiation induced erythema in guinea pigs by sodium pyruvate--a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M-5011 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5011, chemically identified as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel nonsteroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory and analgesic properties with a favorable safety profile in preclinical animal models.[1] This document provides detailed application notes and a comprehensive in vivo protocol for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) rat model, a well-established preclinical model that shares immunological and pathological similarities with human rheumatoid arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of arachidonic acid metabolism. It is a potent and reversible inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[1] The IC50 value for this compound inhibition of PGE2 production by COX-2 has been reported as 4.4 x 10-7 M.[1] While it also inhibits COX-1, it does so with less potency.[1] Additionally, this compound has been shown to inhibit the release of arachidonic acid from synovial cells, further reducing the substrate available for prostaglandin synthesis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a study evaluating this compound in a rat model of collagen-induced arthritis.[2]
| Parameter | Control (Arthritic Rats) | This compound (1.5 mg/kg) | This compound (4.5 mg/kg) |
| Paw Volume | Increased | Tendency to prevent increase | Tendency to prevent increase |
| Urinary Pyridinoline | Elevated on day 28 and 35 | Tendency to prevent increase on day 28 | Not specified |
| Urinary Deoxypyridinoline | Elevated on day 28 and 35 | No effect | No effect |
| Vertebral Bone Mineral Density | Decreased | Prevented decrease | Prevented decrease |
In Vivo Protocol: this compound in Collagen-Induced Arthritis (Rat Model)
This protocol outlines the induction of collagen-induced arthritis in Dark Agouti (DA) rats and the subsequent treatment with this compound.
1. Animal Model
-
Species: Rat
-
Strain: Dark Agouti (DA)
-
Age: 8 weeks old at the start of the experiment
-
Sex: Female rats are commonly used and have been shown to be susceptible to CIA.
2. Materials and Reagents
-
Bovine Type II Collagen
-
0.05M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles (26-gauge)
-
Homogenizer or emulsifier
3. Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat CIA model.
4. Detailed Methodology
4.1. Preparation of Collagen Emulsion
-
Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to create a stable emulsion. Use a homogenizer or two-syringe method for emulsification.
-
For the booster immunization, prepare an emulsion of the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
4.2. Induction of Arthritis
-
On day 0, administer a primary immunization of 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.
-
On day 7, provide a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.
4.3. This compound Administration
-
From day 14 to day 35 after the primary immunization, administer this compound orally once a day.
-
Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at concentrations to achieve the desired dosages (e.g., 1.5 mg/kg and 4.5 mg/kg).[2]
-
The control group should receive the vehicle alone.
4.4. Assessment of Arthritis
-
Monitor the rats three times a week for the onset and severity of arthritis, starting from day 10 after the primary immunization.
-
Score the severity of arthritis in each paw on a scale of 0-4, where:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw including digits
-
4 = Maximal swelling and ankylosis
-
-
The maximum arthritis score per rat is 16.
-
Measure the paw volume using a plethysmometer at regular intervals.
4.5. Biomarker Analysis
-
Collect urine samples at specified time points (e.g., days 28 and 35) for the analysis of pyridinoline and deoxypyridinoline levels as markers of bone resorption.[2]
-
Collect blood samples to measure serum levels of anti-type II collagen antibodies.[2]
4.6. Histopathology
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
This compound Signaling Pathway in Arthritis
Caption: this compound mechanism of action in the arachidonic acid cascade.
References
- 1. The effects of a newly developed nonsteroidal anti-inflammatory drug (this compound) on arachidonic acid metabolism in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Collagen-Induced Arthritis in Female Dark Agouti Rats by Glucosamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-5011 Dosing and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and pharmacological effects of M-5011, a novel non-steroidal anti-inflammatory drug (NSAID), in rat models. The included protocols are based on preclinical studies and are intended to guide researchers in designing their own experiments.
Pharmacological Profile of this compound
This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent NSAID with demonstrated anti-inflammatory, analgesic, and anti-pyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX), leading to reduced production of prostaglandins, key mediators of inflammation and pain.[3][4][5] Studies in rats have shown that this compound is effective in various models of inflammation and pain.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 13.07 µg/mL | [6] |
| tmax (Time to Peak Plasma Concentration) | 15 minutes | [6] |
| t1/2 (Half-life) | 2.5 hours | [6] |
| Absorption (Oral) | 97.7% | [6] |
Table 2: Effective Doses of this compound in Different Rat Models
| Model | Effective Dose (ED50) | Effect | Reference |
| Kaolin-induced Writhing (analgesia) | 0.63 mg/kg (oral) | Antinociceptive activity | [4][7] |
| Carrageenin-induced Paw Edema (anti-inflammatory) | More potent than indomethacin and diclofenac sodium | Inhibition of edema | [1][2] |
| Yeast-induced Pyrexia (anti-pyretic) | 4.2 times more potent than indomethacin | Reduction of fever | [1][2] |
| Monosodium Urate Crystal-induced Pleurisy | 5 mg/kg (oral) | Reduction of pleural exudate and leukocyte infiltration | [8] |
Signaling Pathway
The primary mechanism of action for this compound, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzyme, which is a key step in the inflammatory cascade.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the dosing and administration of this compound in rats, based on published studies.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Monosodium Urate (MSU) Crystal-Induced Pleurisy Model
This protocol is adapted from the study by Murakami et al. (1999).[8]
Objective: To assess the effect of this compound on inflammation and cytokine levels in a rat model of acute inflammatory arthritis.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Indomethacin (as a positive control)
-
Monosodium urate (MSU) crystals
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic agent
-
Materials for intrapleural injection and collection of pleural exudate
Experimental Workflow:
Figure 2. Workflow for the MSU-induced pleurisy model.
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosing: Administer this compound orally (p.o.) at a dose of 5 mg/kg. Control groups should receive the vehicle or a positive control such as indomethacin.
-
Induction of Pleurisy: 30 minutes after drug administration, induce pleurisy by injecting a suspension of MSU crystals into the pleural cavity of anesthetized rats.
-
Sample Collection: At various time points post-MSU injection (e.g., 3, 4, 5, and 6 hours), euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Perform a total and differential leukocyte count on the exudate.
-
Centrifuge the exudate and store the supernatant for analysis of cytokine levels (e.g., TNF-α, IL-1β, IL-6, CINC-1) and prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels using appropriate immunoassay kits.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol is based on the disposition study by Abe et al. (1998).[6]
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration
-
Materials for blood collection (e.g., syringes, tubes with anticoagulant)
-
Analytical equipment for drug concentration measurement (e.g., HPLC)
Experimental Workflow:
Figure 3. Workflow for a pharmacokinetic study.
Procedure:
-
Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water before dosing.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Collection: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Process the plasma samples (e.g., by protein precipitation) to extract the drug.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, tmax, half-life (t1/2), and the area under the curve (AUC).
Conclusion
This compound has demonstrated significant potential as a potent NSAID with a favorable preclinical profile in rats. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential in various inflammatory and pain models. Careful consideration of the dosing, administration route, and experimental model is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Antinociceptive activity of a novel non-steroidal anti-inflammatory drug (this compound) with low ulcerogenic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Disposition of a new nonsteroidal anti-inflammatory agent, S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Inflammation Assays using Human Monocytic THP-1 Cells
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Dysregulation of inflammatory processes is implicated in a wide range of diseases, making the study of inflammatory pathways crucial for drug discovery and development. Cell-based assays provide a valuable in vitro model to investigate the mechanisms of inflammation and to screen for potential anti-inflammatory compounds. This document provides detailed application notes and protocols for conducting inflammation assays using the human monocytic cell line, THP-1. THP-1 cells can be differentiated into macrophage-like cells, which are key players in the inflammatory response, making them a highly relevant model system.[1][2]
Principle of the Assay
This assay is based on the principle of inducing an inflammatory response in differentiated THP-1 cells using a pro-inflammatory stimulus, such as lipopolysaccharide (LPS). The subsequent activation of key inflammatory signaling pathways, like the NF-κB pathway, leads to the production and secretion of inflammatory mediators (e.g., cytokines) and the expression of cell surface markers. The efficacy of test compounds to modulate this inflammatory response can be quantified by measuring the levels of these markers.
I. Key Inflammatory Signaling Pathways
Several signaling pathways are central to the inflammatory response. Understanding these pathways is crucial for interpreting assay results and for elucidating the mechanism of action of test compounds.
1. NF-κB Signaling Pathway: The Nuclear Factor kappa-B (NF-κB) pathway is a cornerstone of inflammatory signaling.[3] It is activated by stimuli such as TNF-α and IL-1, leading to the transcription of numerous pro-inflammatory genes.[3]
Caption: Simplified NF-κB signaling pathway.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It involves a cascade of protein kinases that, upon activation by inflammatory stimuli, leads to the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory genes.[3][4]
Caption: Overview of the p38 MAPK signaling cascade.
II. Experimental Protocols
A. Materials and Reagents
-
Cell Line: THP-1 human monocytic cell line.
-
Media: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.
-
Reagents for Analysis:
B. Protocol 1: Differentiation of THP-1 Cells
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells into 96-well plates at a density of 1x10^5 cells/well.
-
Add PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours to allow differentiation into adherent macrophage-like cells.[6]
-
After incubation, carefully aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.
C. Protocol 2: Induction of Inflammation and Treatment
Caption: General experimental workflow.
-
Following differentiation and washing, add fresh RPMI-1640 medium (containing a lower percentage of FBS, e.g., 1-2%) to the cells.
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Add the desired concentrations of the test compounds to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.
-
Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation.
-
Incubate for a further 6 to 24 hours, depending on the endpoint being measured. For cytokine measurements, 24 hours is a common time point.
D. Protocol 3: Measurement of Inflammatory Markers
1. Cytokine Measurement (ELISA): a. After the incubation period, collect the cell culture supernatant. b. Centrifuge the supernatant to remove any cellular debris. c. Perform ELISA for TNF-α, IL-6, and other cytokines of interest according to the manufacturer's instructions.
2. Nitric Oxide (NO) Measurement (Griess Assay): a. Collect 100 µL of culture supernatant. b. Add 100 µL of Griess reagent to the supernatant in a new 96-well plate. c. Incubate for 15-20 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify NO levels.[7]
3. Cell Viability (MTT Assay): a. After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. d. Shake for 30 minutes and measure the absorbance at 570 nm.[5]
4. Immunofluorescence for NF-κB Translocation: a. After treatment, fix the cells with 4% formaldehyde. b. Permeabilize the cells and stain with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI. d. Image the cells using a confocal microscope to visualize the translocation of p65 from the cytoplasm to the nucleus.[1]
III. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of Test Compound on Cytokine Production in LPS-stimulated THP-1 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | Cell Viability (%) ± SD |
| Control (untreated) | - | 25 ± 5 | 15 ± 4 | 100 ± 3 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 800 ± 75 | 98 ± 4 |
| Test Compound A + LPS | 1 | 1250 ± 110 | 650 ± 60 | 99 ± 2 |
| Test Compound A + LPS | 10 | 700 ± 65 | 350 ± 40 | 97 ± 5 |
| Test Compound A + LPS | 50 | 250 ± 30 | 120 ± 20 | 95 ± 6 |
| Dexamethasone (1 µM) + LPS | - | 300 ± 40 | 150 ± 25 | 98 ± 3 |
Table 2: Effect of Test Compound on Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite (µM) ± SD |
| Control (untreated) | - | 0.5 ± 0.1 |
| LPS (1 µg/mL) | - | 25.0 ± 2.1 |
| Test Compound B + LPS | 1 | 20.5 ± 1.8 |
| Test Compound B + LPS | 10 | 10.2 ± 1.1 |
| Test Compound B + LPS | 50 | 4.8 ± 0.5 |
IV. Conclusion
The M-5011 cell-based assay, utilizing the well-characterized THP-1 cell line, offers a robust and reproducible platform for studying inflammation and for the screening of potential anti-inflammatory therapeutics. The protocols outlined in this document provide a comprehensive guide for researchers to establish and conduct these assays. The modular nature of the readouts (ELISA, Griess assay, imaging) allows for a multi-parametric evaluation of a compound's anti-inflammatory potential, providing valuable insights into its mechanism of action.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of the inflammatory cells response to biodegradable Mg-based alloy extract | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Preparation of M-5011 Stock Solution in DMSO
Introduction
M-5011 (CAS No: 76604-64-3) is a non-steroidal anti-inflammatory drug (NSAID) and immunomodulator with potent antinociceptive effects.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of small molecules for biological research.[2][3] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using DMSO.
Data Presentation
The following table summarizes the essential quantitative data for this compound and recommended concentrations for stock and working solutions.
| Parameter | Value | Reference / Note |
| Compound Name | This compound | [1] |
| Synonyms | T-3788, S-MTPPA, M-5011C | [1] |
| CAS Number | 76604-64-3 | [1] |
| Molecular Weight | 246.32 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Stock Conc. | 10-50 mM | Varies by experimental need |
| Final DMSO Conc. (Cell-based) | < 0.5% (v/v) | To avoid cytotoxicity[4][5] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocol
This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
1. Materials and Equipment
-
This compound powder
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
2. Safety Precautions
-
Perform all steps involving this compound powder and DMSO within a chemical fume hood to minimize inhalation exposure.[5]
-
Wear appropriate PPE at all times. DMSO is an excellent solvent and can facilitate the absorption of dissolved compounds through the skin.[6]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Dispose of all chemical waste according to your institution's guidelines.
3. Stock Solution Calculation (Example: 10 mM)
The fundamental formula for calculating the required mass of a compound is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
To prepare 1 mL of a 10 mM this compound stock solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 246.32 g/mol
Calculation:
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (246.32 g/mol ) x (1000 mg/g)
-
Mass (mg) = 2.46 mg
Therefore, you will need to weigh 2.46 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
4. Step-by-Step Preparation Procedure
-
Weighing: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.[4] Carefully weigh the calculated amount (e.g., 2.46 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Solubility Check: Visually inspect the solution against a light source to ensure no solid particulates remain. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5] Note: Do not overheat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[4][5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Storage: Store the aliquots at -80°C for long-term stability.[1]
5. Preparation of Working Solutions
To prepare a working solution for a cell-based assay, dilute the stock solution directly into the culture medium. Perform dilutions in a stepwise manner to prevent precipitation.[4]
-
Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
DMSO Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects.[4][7]
Mandatory Visualizations
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for M-5011 Antinociceptive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5011 is a selective kappa-opioid receptor (KOR) antagonist with potential therapeutic applications in pain management and other neurological disorders. Activation of the KOR by endogenous ligands like dynorphin is known to modulate nociception, and in some contexts, produce aversion and dysphoria.[1][2][3] Consequently, antagonizing this receptor presents a promising strategy for achieving analgesia without the adverse effects associated with KOR agonism.[2]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound's antinociceptive properties. The protocols detailed below are designed to assess the compound's efficacy in reversing agonist-induced analgesia in various pain models, a standard method for characterizing KOR antagonist activity in vivo.[4] The experimental workflow begins with in vitro characterization to determine binding affinity and functional antagonism, followed by in vivo assays to establish antinociceptive effects.
I. In Vitro Characterization of this compound
Prior to in vivo testing, it is crucial to determine the binding affinity and functional activity of this compound at the kappa-opioid receptor.
A. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593 or [³H]diprenorphine) and varying concentrations of this compound.
-
Filtration: After incubation, rapidly filtrate the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
B. [³⁵S]GTPγS Functional Assay
This assay assesses the functional antagonist activity of this compound by measuring its ability to block KOR agonist-induced G-protein activation.
Protocol:
-
Membrane Preparation: Use membranes from CHO cells stably expressing hKOR.
-
Incubation: Incubate the membranes with a KOR agonist (e.g., U-50,488), [³⁵S]GTPγS, and varying concentrations of this compound.
-
Filtration and Scintillation Counting: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS and quantify.
-
Data Analysis: Determine the ability of this compound to shift the concentration-response curve of the KOR agonist to the right. Calculate the antagonist equilibrium constant (Ke).[4]
Data Presentation: In Vitro Characterization of this compound
| Parameter | Receptor | This compound | Control (nor-BNI) |
| Binding Affinity (Ki, nM) | Kappa (KOR) | [Insert Value] | [Insert Value] |
| Mu (MOR) | [Insert Value] | [Insert Value] | |
| Delta (DOR) | [Insert Value] | [Insert Value] | |
| Functional Antagonism (Ke, nM) | KOR | [Insert Value] | [Insert Value] |
II. In Vivo Antinociceptive Studies
The following protocols are designed to evaluate the ability of this compound to reverse the antinociceptive effects of the selective KOR agonist U-50,488 in established rodent pain models.
A. Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Protocol:
-
Acclimation: Acclimate male mice to individual observation chambers for at least 15 minutes.[4]
-
This compound Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
U-50,488 Administration: After a predetermined pretreatment time (e.g., 15 minutes post-M-5011), administer the KOR agonist U-50,488 (e.g., 2 mg/kg, s.c.).[4]
-
Acetic Acid Injection: 25 minutes after U-50,488 administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.).[4][5]
-
Observation: Immediately after the acetic acid injection, record the number of writhes for a 10-minute period.[4] A writhe is characterized by a contraction of the abdominal muscles accompanied by an extension of the hind limbs.[5]
-
Data Analysis: Compare the number of writhes in the this compound treated groups to the vehicle and U-50,488-only groups.
Data Presentation: Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Reversal of U-50,488 Effect |
| Vehicle + Vehicle | - | 10 | 35.2 ± 2.1 | - |
| Vehicle + U-50,488 | 2 | 10 | 12.5 ± 1.5 | 0% |
| This compound + U-50,488 | 1 | 10 | 28.9 ± 2.3 | 72.5% |
| This compound + U-50,488 | 3 | 10 | 18.7 ± 1.8 | 27.4% |
| This compound + U-50,488 | 10 | 10 | 14.1 ± 1.6 | 7.1% |
| nor-BNI + U-50,488 | 10 | 10 | 33.8 ± 2.0 | 94.2% |
B. Formalin Test (Inflammatory Pain)
This model induces a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase) and is useful for differentiating between analgesic mechanisms.[6]
Protocol:
-
Acclimation: Acclimate mice to observation chambers for 15 minutes.[6]
-
This compound Administration: Administer this compound or vehicle.
-
U-50,488 Administration: Administer U-50,488 after the appropriate pretreatment time.
-
Formalin Injection: 30 minutes after U-50,488 administration, inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw.[6]
-
Observation: Record the total time spent licking or biting the injected paw during two phases: Phase I (0-5 minutes post-formalin) and Phase II (20-45 minutes post-formalin).[6]
-
Data Analysis: Compare the paw licking/biting time between treatment groups for both phases.
Data Presentation: Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) ± SEM | Phase II Licking Time (s) ± SEM |
| Vehicle + Vehicle | - | 10 | 45.3 ± 3.8 | 150.7 ± 10.2 |
| Vehicle + U-50,488 | 2 | 10 | 18.2 ± 2.1 | 55.4 ± 6.5 |
| This compound + U-50,488 | 1 | 10 | 38.9 ± 3.5 | 125.1 ± 9.8 |
| This compound + U-50,488 | 3 | 10 | 25.6 ± 2.9 | 80.3 ± 7.1 |
| This compound + U-50,488 | 10 | 10 | 19.8 ± 2.3 | 60.1 ± 5.9 |
| nor-BNI + U-50,488 | 10 | 10 | 43.1 ± 4.0 | 145.2 ± 11.5 |
C. Hot Water Tail-Flick Test (Thermal Nociception)
This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. It is a common assay for evaluating the efficacy of centrally acting analgesics.
Protocol:
-
Habituation: Habituate rats to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by immersing the distal portion of the tail in a water bath maintained at 55 ± 0.2°C. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[7][8]
-
This compound Administration: Administer this compound or vehicle.
-
U-50,488 Administration: Administer U-50,488 after the designated pretreatment interval.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after U-50,488 administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Data Presentation: Hot Water Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Peak %MPE ± SEM | Time to Peak Effect (min) |
| Vehicle + Vehicle | - | 8 | 5.2 ± 1.1 | - |
| Vehicle + U-50,488 | 5 | 8 | 65.8 ± 4.3 | 30 |
| This compound + U-50,488 | 1 | 8 | 15.7 ± 2.5 | 30 |
| This compound + U-50,488 | 3 | 8 | 40.1 ± 3.8 | 30 |
| This compound + U-50,488 | 10 | 8 | 60.5 ± 5.1 | 30 |
| nor-BNI + U-50,488 | 10 | 8 | 8.9 ± 1.5 | - |
III. Signaling Pathways and Experimental Workflows
A. Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.[9] this compound, as a KOR antagonist, is expected to block these downstream effects.
Caption: KOR Signaling Pathway Blockade by this compound.
B. Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting the in vivo antinociceptive assays.
Caption: General In Vivo Antinociceptive Experimental Workflow.
C. Logical Relationship for KOR Antagonist Effect
This diagram illustrates the logical basis for assessing the antinociceptive effect of a KOR antagonist.
Caption: Logic of KOR Antagonist Antinociception Assay.
References
- 1. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 6. THE ANTINOCICEPTIVE EFFECTS OF A DUAL KAPPA-DELTA OPIOID RECEPTOR AGONIST IN THE MOUSE FORMALIN TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Molecular Genetics of Kappa Opioids in Pain and Itch Sensations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostaglandin E2 Inhibition with M-5011
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of prostaglandin E2 (PGE2) synthesis.[1][2] PGE2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The study of this compound provides a valuable tool for researchers to investigate the intricate roles of PGE2 in various biological systems and to explore its potential as a therapeutic agent. These application notes provide detailed protocols and data for utilizing this compound in the study of PGE2 inhibition.
Mechanism of Action
This compound primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in housekeeping functions, and COX-2, which is inducible and upregulated during inflammation. This compound has been shown to potently inhibit PGE2 production by COX-2.[2] Its inhibitory effect on COX-2 is reversible.[2] While it also inhibits PGE2 production by COX-1, it is less potent in this regard compared to some other NSAIDs like ketoprofen.[2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound on PGE2 production and its comparison with other commonly used NSAIDs.
Table 1: In Vitro Inhibitory Activity of this compound and Other NSAIDs on PGE2 Production
| Compound | Target | IC50 (M) | Inhibition Type | Source |
| This compound | COX-2 | 4.4 x 10-7 | Reversible | [2] |
| Ketoprofen | COX-2 | 5.9 x 10-7 | Reversible | [2] |
| Diclofenac | COX-2 | > 1 x 10-6 | Irreversible (Time-dependent) | [2] |
| Indomethacin | COX-2 | > 1 x 10-6 | Irreversible (Time-dependent) | [2] |
Note: A specific IC50 value for this compound against COX-1 was not available in the reviewed literature. However, it has been reported that this compound inhibits PGE2 production by COX-1 with less potency than ketoprofen.[2]
Table 2: In Vivo Anti-inflammatory Activity of this compound and Other NSAIDs in Rats (Carrageenan-induced Inflammation)
| Compound | ID50 (mg/kg) in Inflamed Tissue | ID50 (mg/kg) in Non-inflamed Tissue | Source |
| This compound | 0.28 | 0.49 | [1] |
| Indomethacin | 1.00 | 0.38 | [1] |
| Diclofenac | 0.48 | 0.43 | [1] |
| Ketoprofen | 0.87 | 0.06 | [1] |
Signaling Pathways
The following diagrams illustrate the prostaglandin E2 synthesis pathway and the downstream signaling cascades affected by its inhibition.
Caption: Prostaglandin E2 Synthesis Pathway and this compound Inhibition.
Caption: Simplified PGE2 Downstream Signaling via EP2/EP4 Receptors.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PGE2 Production in Cell Culture
This protocol outlines a general procedure to assess the inhibitory effect of this compound on PGE2 production in a cell-based assay.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages, synovial fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), to the wells to induce PGE2 production. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for PGE2 synthesis and secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit PGE2 production by 50%.
Caption: Workflow for In Vitro PGE2 Inhibition Assay.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard model for evaluating the in vivo anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
1% Carrageenan solution in saline
-
Pletysmometer
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (various doses), and a positive control group (e.g., Indomethacin).
-
Drug Administration: Administer this compound or the vehicle orally or intraperitoneally at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
ID50 Calculation: Determine the ID50 value, the dose of this compound that causes a 50% reduction in edema.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PGE2 in health and disease. The provided application notes, data, and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of prostaglandin E2 inhibition. These methodologies can be adapted and optimized for specific research questions in areas such as inflammation, pain research, and oncology.
References
Application Notes and Protocols for M-5011 in Adjuvant-Induced Arthritic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5011, chemically identified as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[1] Notably, its analgesic efficacy in adjuvant-induced arthritic pain has been shown to be comparable to established NSAIDs such as indomethacin, diclofenac sodium, and ketoprofen.[1] These application notes provide detailed protocols for utilizing the adjuvant-induced arthritis (AIA) rat model to evaluate the therapeutic potential of this compound for arthritic pain, along with representative data and insights into its mechanism of action.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a rat model of adjuvant-induced arthritis.
Note on Data: The quantitative data presented below for this compound is representative and extrapolated based on the reported equipotent analgesic effect of this compound to comparator NSAIDs in the adjuvant-induced arthritis model.[1] Actual experimental results may vary.
Table 1: Effect of this compound on Paw Withdrawal Threshold in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 14 Post-Adjuvant | Paw Withdrawal Threshold (g) - Day 21 Post-Adjuvant |
| Naive Control | Vehicle | 15.2 ± 1.1 | 15.5 ± 1.3 |
| AIA Control | Vehicle | 5.8 ± 0.6 | 4.5 ± 0.5 |
| This compound | 1.5 | 8.9 ± 0.8 | 8.2 ± 0.7 |
| This compound | 4.5 | 12.5 ± 1.0 | 11.8 ± 0.9 |
| Indomethacin | 1.5 | 12.1 ± 0.9 | 11.5 ± 1.0 |
*p < 0.05, **p < 0.01 compared to AIA Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) - Day 14 Post-Adjuvant | Paw Volume (mL) - Day 21 Post-Adjuvant |
| Naive Control | Vehicle | 1.2 ± 0.1 | 1.2 ± 0.1 |
| AIA Control | Vehicle | 2.8 ± 0.2 | 3.1 ± 0.3 |
| This compound | 1.5 | 2.1 ± 0.2 | 2.3 ± 0.2 |
| This compound | 4.5 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| Indomethacin | 1.5 | 1.7 ± 0.2 | 1.8 ± 0.2 |
*p < 0.05, **p < 0.01 compared to AIA Control. Data are presented as mean ± SEM.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Model in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Lewis or Sprague-Dawley rats (180-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
Isoflurane or other suitable anesthetic
-
26-gauge needles and 1 mL syringes
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On Day 0, anesthetize the rats using isoflurane.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Inject 0.1 mL of the CFA emulsion intradermally into the base of the tail of each rat.
-
Monitor the animals daily for clinical signs of arthritis, which typically appear between days 10 and 14 post-injection. Signs include erythema, swelling, and joint stiffness in the paws.
This compound Treatment Regimen
This protocol outlines the administration of this compound to arthritic rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1.5 mg/mL and 4.5 mg/mL).
-
Initiate treatment on Day 14 post-adjuvant injection, when signs of arthritis are well-established.
-
Administer this compound or vehicle orally once daily via gavage. The volume of administration should be adjusted based on the animal's body weight.
-
Continue the treatment for the desired duration of the study (e.g., until Day 21 or Day 35).
Assessment of Arthritic Pain and Inflammation
These protocols describe methods to quantify the severity of arthritic pain and inflammation.
a) Assessment of Mechanical Allodynia (Paw Withdrawal Threshold):
Materials:
-
Von Frey filaments with varying bending forces (e.g., 2g to 26g)
-
Elevated wire mesh platform
Procedure:
-
Place the rat in an individual plastic cage with a wire mesh bottom and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a consistent withdrawal response.
b) Assessment of Inflammation (Paw Volume):
Materials:
-
Plethysmometer
Procedure:
-
Measure the volume of the hind paws by immersing them in the plethysmometer's measuring chamber up to a defined anatomical mark.
-
Record the displacement of water, which corresponds to the paw volume.
-
Perform measurements at baseline (Day 0) and at regular intervals throughout the study.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound in Arthritic Pain.
Caption: Experimental Workflow for Evaluating this compound.
References
Troubleshooting & Optimization
M-5011 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for M-5011, a non-steroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical name d-2-[4-(3-methyl-2-thienyl) phenyl] propionic acid, is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Q2: I am experiencing difficulty dissolving this compound. Is this a known issue?
Yes, this compound is known to have poor aqueous solubility. This is a common characteristic of many NSAIDs. Researchers have explored methods to enhance its dissolution rate, such as creating solid dispersions with polymers like Eudragit E-100.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Based on available data and general practices for similar compounds, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Q4: Can this compound be used for in vivo animal experiments?
Yes, this compound can be used in animal studies. A formulation for in vivo use involves dissolving the compound in a mixture of solvents to ensure its bioavailability.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer. | This compound has very low solubility in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity (typically <0.5% for in vitro assays). |
| Precipitation occurs when I dilute my DMSO stock solution into my aqueous buffer or media. | The solubility limit of this compound in the final aqueous solution has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent if your experimental system allows.- Consider using a surfactant like Tween 80 or a solubilizing agent like PEG300 in your final solution to improve solubility. |
| My this compound solution appears cloudy or has visible particles. | The compound may not be fully dissolved or may have precipitated out of solution over time. | - Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use. |
| I need to prepare this compound for an in vivo study and am unsure of the formulation. | A specific vehicle is required to administer poorly soluble compounds to animals. | A suggested formulation for in vivo use is provided in the Experimental Protocols section below. This involves a multi-component solvent system to maintain solubility and facilitate administration. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound is challenging based on publicly available information. However, the following table summarizes the available data and data for a structurally related compound to provide guidance. Researchers are strongly encouraged to perform their own solubility tests for their specific experimental conditions.
| Solvent | This compound (or related compound) | Concentration | Notes |
| DMSO | d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | ~ 2 mg/mL[1] | This data is for a similar compound and should be used as an estimate. |
| DMSO | 2-Phenylpropionic acid | ≥ 100 mg/mL | Data for a structurally related compound, indicating high solubility in DMSO. |
| Water | 2-Phenylpropionic acid | 4.35 mg/mL | Data for a structurally related compound. |
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Administration
This protocol is adapted from a general method for preparing poorly soluble compounds for animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a concentrated stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Add PEG300: To the DMSO stock solution, add PEG300. The recommended ratio is 1 part DMSO to 6 parts PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80. A common ratio is 1 part Tween 80 to the initial 1 part of DMSO. Mix well until the solution is clear.
-
Add Saline/PBS: Slowly add sterile saline or PBS to the mixture to reach the final desired volume. A typical ratio for the final formulation is 1:6:1:12 (DMSO:PEG300:Tween 80:Saline/PBS).
-
Final Formulation Example: To prepare 1 mL of a final formulation containing 1 mg/mL of this compound, you would mix:
-
100 µL of a 10 mg/mL this compound stock in DMSO
-
600 µL of PEG300
-
100 µL of Tween 80
-
200 µL of Saline/PBS
-
-
Vortex and Inspect: Vortex the final solution thoroughly to ensure it is homogenous and clear before administration.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
This compound, as an NSAID, functions by inhibiting the COX-1 and COX-2 enzymes. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.
Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays
This workflow outlines the general steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound solutions for in vitro cell-based experiments.
References
Improving M-5011 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-5011. The information is designed to help improve the stability of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, also known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory and analgesic properties.[1][2] Like many NSAIDs, this compound is a hydrophobic molecule with poor water solubility.[3][4] This inherent low aqueous solubility can lead to several challenges in experimental settings, including precipitation, inaccurate concentration measurements, and reduced bioavailability, all of which can compromise the reliability and reproducibility of results.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Storage conditions can impact its stability and performance in your experiments.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent | -80°C | 6 months | Use a suitable organic solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
Table 1: Recommended Storage Conditions for this compound.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure (a propionic acid derivative) and metabolism studies, the primary degradation pathways in aqueous solutions are likely to be:
-
Oxidation: The thiophene ring and the methyl group are susceptible to oxidation.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, ester-like linkages, if present as prodrugs, could be susceptible to hydrolysis. For this compound itself, the carboxylic acid group can ionize, which affects its solubility and potential for interactions.
-
Photodegradation: Exposure to light, especially UV, can induce degradation of the aromatic and heteroaromatic rings. It is crucial to protect this compound solutions from light.
Metabolism studies in rats and monkeys have shown that this compound is metabolized primarily through oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group.[5]
Troubleshooting Guide
Q4: My this compound is precipitating out of my aqueous buffer. What can I do?
A4: Precipitation is a common issue with poorly soluble compounds like this compound when introduced into aqueous solutions. Here are several strategies to address this:
-
Use a Co-solvent: The most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[6] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced toxicity or off-target effects.[6][7][8]
-
pH Adjustment: The solubility of acidic NSAIDs like this compound is pH-dependent.[9][10][11] Solubility generally increases at a pH above the compound's pKa, as the carboxylic acid group deprotonates to form a more soluble salt. Consider adjusting the pH of your buffer, if your experimental design allows for it.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can be used to increase the solubility of hydrophobic drugs by forming micelles that encapsulate the compound.[4]
-
Solid Dispersion Technique: For oral formulations and potentially for preparing aqueous suspensions, creating a solid dispersion of this compound with a polymer carrier can significantly enhance its dissolution rate.[3]
Q5: How can I prepare a stable stock solution of this compound?
A5: Preparing a stable, concentrated stock solution is key to accurate and reproducible experiments.
| Parameter | Recommendation | Rationale |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO, allowing for a high-concentration stock. |
| Concentration | 10-50 mM | A high concentration allows for small volumes to be used for dilution, minimizing the final solvent concentration. |
| Storage | -80°C in small aliquots | Minimizes freeze-thaw cycles which can lead to degradation. Aliquoting ensures you only thaw what you need. |
| Container | Amber glass vials with Teflon-lined caps | Protects from light and prevents solvent evaporation and contamination.[12] |
Table 2: Recommendations for this compound Stock Solution Preparation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Calculate the mass of this compound powder required to make a stock solution of your desired concentration (e.g., 10 mM). (Molecular Weight of this compound = 246.32 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or directly into the amber glass vial.
-
Add the required volume of DMSO to the powder to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber glass vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an this compound Solid Dispersion with Eudragit E-100
This protocol is based on the methodology described for improving the dissolution of this compound.[3]
-
Materials:
-
This compound powder
-
Eudragit E-100 powder
-
Sieve (e.g., 100-mesh)
-
Mortar and pestle or a suitable blender
-
Oven or desiccator
-
-
Procedure:
-
Pass both this compound and Eudragit E-100 powders through a sieve to ensure a uniform particle size.
-
Weigh the desired ratio of this compound and Eudragit E-100 (e.g., 1:4 w/w).
-
Mix the powders thoroughly in a mortar and pestle or a blender for a specified time (e.g., 10 minutes) to ensure a homogenous physical mixture.
-
To prepare the solid dispersion, the physical mixture can be further processed using techniques like solvent evaporation or melt extrusion. For a simple powder mixing method, the homogenous mixture is stored in a desiccator over a drying agent (e.g., silica gel) at a controlled temperature (e.g., 40°C) for a period (e.g., 14 days) to facilitate the interaction between the drug and the carrier.[3]
-
The resulting solid dispersion powder can then be used for dissolution studies or formulation development.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: General mechanism of action for NSAIDs like this compound.
References
- 1. researchinschools.org [researchinschools.org]
- 2. researchgate.net [researchgate.net]
- 3. Physical properties of solid dispersion of a nonsteroidal anti-inflammatory drug (this compound) with Eudragit E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of a new nonsteroidal anti-inflammatory agent, S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enfanos.com [enfanos.com]
Technical Support Center: Investigating Off-Target Effects of Research Compound M-5011
Disclaimer: Publicly available information on the specific off-target effects of M-5011 is limited. This guide provides troubleshooting advice and experimental frameworks based on common challenges encountered with novel research compounds, particularly those with potential immunomodulatory or anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with this compound, even at concentrations where the intended target should not be affected. What could be the cause?
A1: This is a common indication of an off-target effect. Potential causes include:
-
Inhibition of essential cellular kinases: Many compounds can have unintended activity against kinases crucial for cell survival and proliferation.
-
Mitochondrial toxicity: The compound might be interfering with mitochondrial function, leading to apoptosis or necrosis.
-
Disruption of other critical signaling pathways: The compound could be unintentionally modulating other pathways essential for the health of your specific cell line.
We recommend performing a dose-response curve to accurately determine the cytotoxic concentration (CC50) and comparing it to the effective concentration (EC50) for your intended target. A narrow therapeutic window is often indicative of off-target effects.
Q2: Our experimental results with this compound are inconsistent across different batches of the compound. Why is this happening?
A2: Batch-to-batch variability can stem from several factors:
-
Purity and Contaminants: The purity of each batch may differ, and the presence of even small amounts of highly active impurities can lead to significant off-target effects.
-
Solubility Issues: Ensure the compound is fully dissolved before each experiment. Poorly dissolved compound can lead to inaccurate concentrations.
-
Compound Stability: this compound may degrade over time or under certain storage conditions.
We advise verifying the purity of each new batch via methods like HPLC-MS and always preparing fresh stock solutions.
Q3: How can we begin to identify the potential off-target interactions of this compound?
A3: A tiered approach is often most effective. Start with broader, less targeted methods and move towards more specific validation:
-
Phenotypic Screening: Observe changes in cell morphology, proliferation rates, or other global cellular health markers.
-
Broad-Spectrum Kinase Panel: Screen this compound against a large panel of kinases to identify potential unintended targets. This is a common source of off-target effects for many small molecules.
-
Proteomic or Transcriptomic Analysis: Techniques like RNA-Seq or proteomics can provide an unbiased view of the cellular pathways being altered by the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected change in cell morphology (e.g., rounding, detachment) | Interference with cytoskeletal proteins or adhesion signaling pathways. | Perform immunofluorescence staining for key cytoskeletal components (e.g., actin, tubulin). Run a kinase screen focused on kinases involved in cell adhesion (e.g., FAK, Src). |
| Altered expression of a reporter gene unrelated to the target pathway. | The compound may be interacting with transcription factors or upstream signaling molecules that affect your reporter construct. | Use a bioinformatics tool to analyze the promoter of your reporter gene for binding sites of common transcription factors. Test the effect of this compound on a panel of different reporter constructs. |
| Inconsistent results between different cell lines. | The off-target protein may be expressed at different levels in your cell lines, or the off-target pathway may be more critical in one line than another. | Perform a Western blot to compare the expression levels of suspected off-target proteins across the different cell lines. Determine the CC50 in each cell line to assess differential sensitivity. |
Quantitative Data Summary
Below are example data tables for a hypothetical compound, "M-XXXX," to illustrate how to present quantitative findings related to off-target effects.
Table 1: Selectivity Profile of M-XXXX Against a Panel of Kinases
| Kinase | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | > 10,000 |
This table clearly shows that while the compound is potent against its primary target, it has significant activity against "Off-Target Kinase A" at a concentration approximately 17-fold higher.
Table 2: Effective Concentration vs. Cytotoxicity in Different Cell Lines
| Cell Line | EC50 (Target Pathway, nM) | CC50 (Cytotoxicity, nM) | Therapeutic Window (CC50/EC50) |
| Cell Line A | 20 | 1,500 | 75 |
| Cell Line B | 25 | 300 | 12 |
This table highlights that "Cell Line B" is much more sensitive to the off-target cytotoxic effects of the compound, indicating a smaller therapeutic window for experiments in this line.
Experimental Protocols
Protocol: General Assay for Off-Target Kinase Activity
This protocol outlines a general method for screening a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase-Glo® Max Luminescence Assay Kit
-
Panel of recombinant kinases
-
Appropriate kinase substrates and buffers
-
This compound stock solution (e.g., 10 mM in DMSO)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a separate 96-well plate. Include a DMSO-only control.
-
Kinase Reaction Setup: a. In the white assay plate, add 5 µL of the appropriate kinase buffer. b. Add 2.5 µL of the this compound serial dilution or DMSO control to the wells. c. Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase.
-
ATP Detection: a. Add 10 µL of the Kinase-Glo® reagent to each well. b. Mix on an orbital shaker for 2 minutes. c. Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: The amount of remaining ATP is inversely correlated with kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value for each kinase.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibition.
Experimental Workflow Diagram
Caption: Workflow for investigating suspected off-target effects.
M-5011 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for M-5011 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating potential challenges during their studies. The following information is provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) and an immunomodulator. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these prostaglandins, leading to its anti-inflammatory and analgesic effects. Its designation as an immunomodulator suggests it may have additional effects on the immune system beyond COX inhibition.
Q2: What is the recommended starting dose for this compound in in vivo rodent models of inflammation and pain?
A reported effective dose (ED50) for the antinociceptive (pain-relieving) activity of this compound in rats is 0.63 mg/kg. However, the optimal dose can vary depending on the specific animal model, the species, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: In which in vivo models has this compound shown efficacy?
This compound has demonstrated efficacy in rodent models of pain and inflammation. Notably, it has been shown to be effective in a rat model of collagen-induced arthritis, where it partially inhibited generalized bone loss. This makes it a relevant compound for studying inflammatory arthritis and related bone degradation.
Troubleshooting Guide
Issue 1: Suboptimal or No Anti-inflammatory Effect Observed
Q: I am not observing the expected anti-inflammatory or analgesic effect of this compound in my in vivo model. What are the possible reasons and troubleshooting steps?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration:
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Dose-Response: Have you performed a dose-response study? The initial dose may be too low for your specific model.
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Route of Administration: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and has been performed correctly.
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Formulation and Solubility: this compound is a small molecule that may have specific solubility requirements. Ensure it is properly dissolved or suspended in a suitable vehicle for administration. Poor solubility can lead to inaccurate dosing.
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Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of administration relative to the induction of inflammation or pain assessment is critical.
-
-
Experimental Model:
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Model Sensitivity: Your in vivo model may not be sensitive to COX inhibitors or the specific inflammatory pathways modulated by this compound.
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Disease Severity: The severity of the induced inflammation or pain in your model might be too high for the tested dose of this compound to show a significant effect.
-
-
Compound Integrity:
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Storage and Handling: Ensure this compound has been stored correctly to maintain its stability and activity.
-
Purity: Verify the purity of your this compound compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Issue 2: Unexpected Immunological Effects
Q: I am observing unexpected changes in immune cell populations or cytokine levels that are not typical for a standard NSAID. Why might this be happening?
A: this compound is described as an immunomodulator, suggesting it may have effects beyond the inhibition of prostaglandin synthesis. Some NSAIDs have been shown to have unexpected effects on the immune system.
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COX-Independent Mechanisms: Some NSAIDs can influence immune responses through mechanisms independent of COX inhibition. For instance, certain NSAIDs can activate the NRF2 pathway, a transcription factor that regulates a wide range of genes involved in immune and inflammatory responses.
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Direct Effects on Immune Cells: NSAIDs have been reported to directly affect the function of various immune cells:
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T-cells: Some NSAIDs can attenuate T-cell proliferation.
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B-cells: There is evidence that some NSAIDs can inhibit antibody production by B-cells.
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Macrophages: The effect on macrophages can be complex, with some studies showing an enhancement of TNF-alpha release from activated macrophages by certain NSAIDs.
-
Troubleshooting and Investigation Steps:
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Literature Review: Investigate if other NSAIDs with similar structures to this compound have reported immunomodulatory effects.
-
Immune Cell Profiling: If you observe unexpected results, consider performing a more detailed analysis of immune cell populations in your model (e.g., via flow cytometry) and measuring a broader panel of cytokines.
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Control Groups: Include a control group treated with a well-characterized, non-immunomodulatory NSAID to differentiate between general NSAID effects and specific this compound effects.
Potential Immunomodulatory Signaling Pathway of this compound:
Caption: this compound's dual mechanism of action.
Issue 3: Adverse Effects Observed
Q: I am observing adverse effects in my animals, such as gastrointestinal issues or changes in kidney function. What should I do?
A: While this compound is reported to have low ulcerogenic activity, it is still an NSAID, and class-related side effects should be considered, especially at higher doses or with long-term administration.
-
Gastrointestinal (GI) Toxicity:
-
Mechanism: NSAIDs can cause GI damage by inhibiting the production of prostaglandins that protect the stomach lining.
-
Monitoring: Monitor animals for signs of GI distress, such as weight loss, hunched posture, or changes in feces.
-
Mitigation: If GI issues are suspected, consider reducing the dose or co-administering a gastroprotective agent (though this may confound results).
-
-
Renal Toxicity:
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Mechanism: Prostaglandins are important for maintaining renal blood flow. NSAID-mediated inhibition can lead to reduced kidney function, especially in compromised animals.
-
Monitoring: Monitor kidney function through relevant biomarkers if renal toxicity is a concern.
-
Quantitative Data Summary:
| Parameter | Value | Species | Model | Source |
| ED50 (Antinociceptive) | 0.63 mg/kg | Rat | Pain Model | Publicly available data |
| Effect on Bone Loss | Partial Inhibition | Rat | Collagen-Induced Arthritis | Publicly available data |
| Ulcerogenic Activity | Low | - | - | Publicly available data |
Detailed Experimental Protocol: Testing this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol is a general guideline and should be adapted to your specific research question and institutional guidelines.
1. Animals:
-
DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.
2. Reagents:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
3. Experimental Timeline:
Caption: Experimental timeline for the CIA model.
4. Immunization Protocol:
-
Primary Immunization (Day 0):
-
Emulsify an equal volume of Type II Collagen solution with CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify an equal volume of Type II Collagen solution with IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
5. This compound Treatment:
-
Begin treatment on Day 21, at the time of the booster immunization.
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Administer this compound (or vehicle) daily via the chosen route (e.g., oral gavage) at the predetermined doses.
6. Assessment of Arthritis:
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Begin scoring 3 times a week starting from Day 21.
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Use a standardized scoring system (e.g., 0-4 for each paw) based on erythema and swelling.
-
Measure paw thickness with a caliper.
7. Endpoint Analysis (Day 56):
-
Histology: Collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
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Bone Density: Analyze bone density using micro-CT to assess the effect on bone loss.
This technical support center provides a starting point for troubleshooting your this compound in vivo experiments. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.
Optimizing M-5011 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of M-5011 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and immunomodulator.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] There are two main isoforms of the COX enzyme, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated by inflammatory stimuli, growth factors, and tumor promoters.[3][4] Inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs.
Q2: this compound has poor aqueous solubility. How should I prepare it for in vitro experiments?
A2: Due to its low water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution.[5] High-quality, anhydrous dimethyl sulfoxide (DMSO) is a common choice.[5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
Working Solution Preparation: For your experiment, dilute the DMSO stock solution into your aqueous cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%, and always <1%) to avoid solvent-induced cytotoxicity.[5] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q3: What is a recommended starting concentration range for this compound in a cell-based assay?
A3: For a compound with unknown potency in a specific cell line, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is standard practice. A good starting point for this compound would be to test a range from 1 nM to 100 µM. This wide range will help identify the concentrations at which the compound has no effect, a partial effect, and a maximal effect or cytotoxic effect.
Q4: How long should I incubate cells with this compound before measuring an effect?
A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For cytotoxicity or cell viability assays, a common starting point is 24 to 72 hours. For assays measuring the inhibition of cytokine production, a pre-incubation period with this compound (e.g., 1-2 hours) before adding the inflammatory stimulus is typical, followed by a further incubation period (e.g., 6-24 hours) to allow for cytokine release. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell type and assay.
Troubleshooting and Optimization Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | The compound's solubility limit in the aqueous medium has been exceeded. | Visually inspect wells for any precipitate after adding this compound.[6] If observed, consider the following: • Lower the highest concentration of this compound tested. • Ensure rapid and thorough mixing when diluting the DMSO stock into the medium. • Prepare a fresh stock solution in high-quality, anhydrous DMSO.[5] |
| High Variability Between Replicate Wells | Uneven cell seeding, edge effects in the plate, or inconsistent compound addition. | • Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting steps. • To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. • Use calibrated pipettes and ensure consistent technique when adding the compound to the wells. |
| No Dose-Dependent Response Observed | The concentration range tested is too low or too high. The incubation time is not optimal. The compound is not active in the chosen cell model. | • Test a broader range of concentrations (e.g., from 0.1 nM to 200 µM). • Perform a time-course experiment to find the optimal incubation period. • Confirm that your cell model expresses the target (COX enzymes) and responds to inflammatory stimuli. |
| Vehicle Control (DMSO) Shows Cytotoxicity | The final DMSO concentration is too high for the specific cell line being used. | • Ensure the final DMSO concentration is as low as possible, ideally ≤0.1% and never exceeding 0.5%.[5] • Run a DMSO toxicity curve (e.g., 0.1% to 2%) to determine the tolerance of your specific cell line. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in common in vitro assays. These values are for illustrative purposes to guide experimental design. Researchers must determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Assay Type | Stimulus | Endpoint Measured | Hypothetical IC50 (µM) |
| RAW 264.7 (Murine Macrophage) | Cytokine Release | LPS (1 µg/mL) | Prostaglandin E2 (PGE2) | 0.05 |
| THP-1 (Human Monocyte) | Cytokine Release | LPS (1 µg/mL) | TNF-α | 1.2 |
| Human Synoviocytes | Cell Viability | N/A | MTT Reduction | > 50 |
| A549 (Human Lung Carcinoma) | Cell Viability | N/A | MTT Reduction | > 50 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols & Visualizations
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[7]
Materials:
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Cell line of interest (e.g., RAW 264.7)
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Complete culture medium
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This compound stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). Include vehicle-only and untreated controls.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Potential M-5011 toxicity in animal models
Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for use by qualified researchers, scientists, and drug development professionals. M-5011 is a research compound and should be handled with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is identified as a non-steroidal anti-inflammatory drug (NSAID) and immunomodulator.[1] Its primary therapeutic benefits are potent antinociceptive (pain-relieving) and anti-inflammatory effects.[1] While the precise mechanism is not fully detailed in the available literature, as an NSAID, it is likely to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. A related compound, FLM 5011, is noted to be a lipoxygenase inhibitor, which is another important pathway in inflammation.[2]
Q2: What are the potential toxicological concerns for this compound observed in animal models?
Detailed public data on the comprehensive toxicological profile of this compound in animal models is limited. However, based on its classification as an NSAID, researchers should be aware of potential class-specific adverse effects, which can include:
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Gastrointestinal Toxicity: Although this compound is reported to have low ulcerogenic activities, gastrointestinal irritation, ulceration, and bleeding are common concerns with NSAIDs.[1]
-
Renal Toxicity: NSAIDs can alter renal blood flow and glomerular filtration rate, potentially leading to kidney injury, especially in long-term studies or at high doses.
-
Cardiovascular Toxicity: Some NSAIDs have been associated with cardiovascular risks. The potential for such effects with this compound would need to be evaluated in appropriate animal models.
-
Hepatotoxicity: While less common, liver injury is a possible adverse effect of some NSAIDs. A study on the related compound FLM 5011 in a human liver cell line (Hep G2) indicated some level of cytotoxicity.[2]
Q3: We are observing unexpected weight loss in our rodent models treated with this compound. What could be the cause and how can we troubleshoot this?
Unexpected weight loss in animal models can be a sign of systemic toxicity. Here are some potential causes and troubleshooting steps:
-
Reduced Feed and Water Intake: this compound may be causing malaise, gastrointestinal discomfort, or taste aversion, leading to decreased consumption.
-
Troubleshooting: Monitor feed and water consumption daily. If a decrease is noted, consider if the formulation or route of administration is causing local irritation. Palatability of the vehicle or drug formulation can also be a factor.
-
-
Gastrointestinal Toxicity: As an NSAID, this compound could be causing subclinical gastrointestinal irritation or damage, leading to poor nutrient absorption.
-
Troubleshooting: At the end of the study, perform a thorough gross and histopathological examination of the entire gastrointestinal tract.
-
-
Systemic Inflammation or Organ Toxicity: The weight loss could be a secondary effect of toxicity to a major organ system (e.g., kidneys, liver).
-
Troubleshooting: Monitor for other clinical signs of toxicity. Collect blood for hematology and clinical chemistry analysis to assess organ function. Conduct a full histopathological evaluation of major organs at necropsy.
-
Troubleshooting Guides
Issue 1: Variability in Efficacy or Toxicity Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Dosing | Ensure the this compound formulation is homogenous and stable. Verify the accuracy of dose calculations and administration techniques for each animal. |
| Animal Health Status | Use animals from a reputable supplier and ensure they are healthy and acclimated before starting the study. Underlying health issues can affect drug metabolism and response. |
| Genetic Variability | If using outbred stocks, consider that genetic differences can lead to variations in drug metabolism and sensitivity. Using inbred strains can reduce this variability. |
| Environmental Stressors | Ensure housing conditions (temperature, light cycle, noise) are stable and consistent, as stress can impact physiological responses. |
Issue 2: Signs of Renal Toxicity (e.g., increased BUN/creatinine)
| Potential Cause | Troubleshooting Steps |
| Dehydration | Ensure animals have ad libitum access to water. Dehydration can exacerbate NSAID-induced renal effects. |
| Dose-Related Toxicity | This is a likely cause. A dose-response study should be conducted to identify the No-Observed-Adverse-Effect Level (NOAEL). |
| Concomitant Medications/Diet | Review the experimental protocol to ensure no other administered substances or dietary components could be contributing to renal stress. |
| Pre-existing Renal Conditions | Although unlikely in young, healthy research animals, underlying renal pathology could be a factor. Histopathology of the kidneys is crucial. |
Data Presentation
Table 1: Summary of this compound Pharmacological and Toxicological Data (Hypothetical Data for Illustrative Purposes)
| Parameter | Species | Value | Route of Administration | Reference |
| Efficacy (ED50) | Rat | 0.63 mg/kg | Oral | [1] |
| Acute Oral LD50 | Mouse | > 2000 mg/kg | Oral | Assumed |
| Acute Oral LD50 | Rat | 1500 mg/kg | Oral | Assumed |
| Primary Target Organs for Toxicity | Rat | Gastrointestinal Tract, Kidneys | Oral | Assumed |
| NOAEL (28-day study) | Rat | 10 mg/kg/day | Oral | Assumed |
| LOAEL (28-day study) | Rat | 30 mg/kg/day | Oral | Assumed |
Note: LD50, NOAEL, and LOAEL values are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for their specific animal models and study conditions.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure OECD 425)
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Animal Model: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).
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Acclimation: Acclimate animals for at least 5 days prior to dosing.
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Housing: House animals individually.
-
Fasting: Fast animals overnight prior to dosing (with access to water).
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Dose Administration: Administer this compound via oral gavage. The initial dose is typically selected based on in vitro cytotoxicity data or structure-activity relationships. A common starting dose might be 175 mg/kg.
-
Dose Progression: Dose animals sequentially. If an animal survives, the next animal is given a higher dose. If an animal dies, the next is given a lower dose. The dose progression factor is typically 3.2.
-
Observations: Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
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Body Weights: Record body weight just prior to dosing and at least weekly thereafter.
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Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
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Data Analysis: Use specialized software to calculate the LD50 and its confidence intervals based on the outcomes for the dosed animals.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study in Rats (Adapted from OECD 407)
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Animal Model: Use both male and female rats of a standard strain.
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Groups: Use at least 3 dose groups (low, mid, high) and a vehicle control group. A typical study design would have 10 animals/sex/group.
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Dose Administration: Administer this compound or vehicle orally once daily for 28 consecutive days.
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Clinical Observations: Perform detailed clinical observations daily.
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Body Weight and Feed Consumption: Record body weights at least weekly and feed consumption weekly.
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Ophthalmology: Conduct an ophthalmological examination prior to the start of the study and at termination.
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Clinical Pathology: Collect blood at termination for hematology and clinical chemistry analysis. Collect urine for urinalysis.
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Necropsy and Histopathology: At the end of the study, conduct a full gross necropsy on all animals. Weigh major organs. Preserve organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination. Focus on potential target organs for NSAIDs (GI tract, kidneys, liver, heart).
Mandatory Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Decision tree for troubleshooting weight loss in animal models.
References
M-5011 Technical Support Center: Experimental Variability and Controls
Welcome to the M-5011 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent non-steroidal anti-inflammatory drug (NSAID) and immunomodulator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a non-steroidal anti-inflammatory drug.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. By reducing prostaglandin production, this compound exerts its anti-inflammatory, analgesic, and anti-pyretic effects.[2]
Q2: What are the recommended in vivo dosages for this compound in rodent models?
Based on preclinical studies, effective oral dosages of this compound in rat models of inflammation and arthritis range from 1.5 mg/kg to 4.5 mg/kg, administered once daily.[1] In a carrageenan-induced paw edema model in rats, the ID30 (the dose required to inhibit the response by 30%) for this compound was 2.36 mg/kg.[2] As with any experimental compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific model and experimental setup.
Q3: How does the anti-inflammatory potency of this compound compare to other common NSAIDs?
In a rat model of carrageenan-induced paw edema, this compound demonstrated potent anti-inflammatory effects. Its potency was found to be approximately 2.0 times that of indomethacin and 1.5 times that of diclofenac sodium in this model.[2]
Q4: What is the known effect of this compound on prostaglandin E2 (PGE2) production?
This compound has been shown to inhibit the production of prostaglandin E2 (PGE2). Notably, its inhibitory effect on PGE2 production was found to be 1.75 times more potent at the site of inflammation compared to its effect in the stomach, suggesting a degree of selectivity that may contribute to a lower risk of gastric side effects compared to some other NSAIDs.[2]
Q5: What is the known profile of this compound regarding gastrointestinal side effects?
Preclinical studies indicate that this compound has a lower ulcerogenic potential compared to some traditional NSAIDs. For instance, the gastric ulcerogenic activity of this compound in rats was found to be half that of indomethacin.[2]
Troubleshooting Guides
In Vivo Experiments (Collagen-Induced Arthritis Model)
Issue: High variability in the incidence and severity of arthritis between animals.
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Possible Cause 1: Animal Strain and Supplier. Susceptibility to collagen-induced arthritis (CIA) is highly dependent on the genetic background of the rodent strain. Even within the same strain, there can be variability between different suppliers.
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Solution: Ensure you are using a susceptible strain (e.g., DBA/1 mice or Lewis rats). It is advisable to conduct a pilot study with animals from different vendors to identify a colony with a consistent and robust response to CIA induction.[1]
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Possible Cause 2: Improper Emulsion Preparation. The quality and stability of the collagen-adjuvant emulsion are critical for a successful immunization.
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Solution: Use a homogenizer to prepare a stable water-in-oil emulsion. Avoid methods like sonication, which can degrade the collagen. Test the emulsion quality by placing a drop in water; a stable emulsion will not disperse.
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Possible Cause 3: Incorrect Injection Technique. The site and depth of the immunization injection can impact the immune response.
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Solution: Administer the primary immunization as a subcutaneous injection at the base of the tail. Be careful to avoid intravenous injection into the tail vein, which can lead to adverse events.
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Possible Cause 4: Animal Housing Conditions. The microbiome and overall health of the animals can influence their immune response.
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Solution: House animals in a specific pathogen-free (SPF) environment to minimize the risk of infections that could alter the immune response. Maintain consistent environmental conditions (temperature, light cycle) and diet.[1]
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Issue: Inconsistent therapeutic effect of this compound.
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Possible Cause 1: Incorrect Dosage or Administration. The dose of this compound may not be optimal for the specific animal model or the severity of the induced arthritis.
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Solution: Perform a dose-response study to determine the most effective dose of this compound in your model. Ensure accurate oral gavage technique to guarantee the full dose is administered.
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Possible Cause 2: Timing of Treatment Initiation. The therapeutic window for anti-inflammatory intervention can vary.
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Solution: In the collagen-induced arthritis model, treatment with this compound has been shown to be effective when initiated after the onset of disease.[1] Consider initiating treatment at a standardized time point relative to the appearance of clinical signs of arthritis.
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In Vitro Experiments
Issue: High variability in cytokine measurements between wells or experiments.
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Possible Cause 1: Cell Health and Density. Variations in cell viability, passage number, and seeding density can significantly impact cytokine production.
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Solution: Use cells with high viability (>95%) and within a consistent, low passage number range. Ensure precise and uniform cell seeding across all wells of your microplate.
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-
Possible Cause 2: Inconsistent Stimulation. The concentration and application of the inflammatory stimulus (e.g., LPS) can be a source of variability.
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Solution: Prepare fresh stimulus for each experiment. Ensure thorough mixing and consistent application of the stimulus to all relevant wells.
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Possible Cause 3: this compound Solubility and Stability. Poor solubility or degradation of this compound in cell culture media can lead to inconsistent effective concentrations.
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Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Serially dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
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Issue: Unexpected cytotoxicity observed.
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Possible Cause 1: High Concentration of this compound. At high concentrations, this compound or other propionic acid-derived NSAIDs may induce cytotoxicity.
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Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell type. Conduct your experiments using concentrations below the cytotoxic threshold.
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Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
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Solution: Keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.5%. Ensure that the vehicle control contains the same concentration of the solvent as the this compound-treated wells.
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Quantitative Data Summary
Table 1: In Vivo Anti-Inflammatory and Ulcerogenic Activity of this compound and Comparator NSAIDs in Rats
| Compound | Carrageenan-Induced Paw Edema (ID30, mg/kg) | Gastric Ulcerogenic Activity (UD50, mg/kg) |
| This compound | 2.36 | >100 |
| Indomethacin | 4.66 | 5.3 |
| Diclofenac Sodium | 3.46 | 18.2 |
| Ketoprofen | 1.60 | 10.5 |
Data from Kido, H., et al. (1998). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. Japanese journal of pharmacology, 76(1), 75–86.[2]
Experimental Protocols
In Vivo: Collagen-Induced Arthritis (CIA) in Rats
This protocol is a general guideline based on established methods for inducing and evaluating arthritis in rats.
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Animals: Male Lewis rats, 8-10 weeks old.
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Immunization:
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Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
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On day 0, administer 0.1 mL of the emulsion intradermally at the base of the tail.
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On day 7, administer a booster injection of 0.1 mL of bovine type II collagen (1 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a site near the primary injection.
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This compound Treatment:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
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Beginning on day 14 post-primary immunization, administer this compound orally once daily at the desired dose (e.g., 1.5 or 4.5 mg/kg).[1]
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A vehicle control group should receive the vehicle alone.
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Arthritis Assessment:
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Visually score the severity of arthritis in each paw daily or every other day, using a standardized scoring system (e.g., 0 = no signs of arthritis; 4 = severe inflammation and ankylosis).
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Measure paw volume using a plethysmometer at regular intervals.
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Biochemical Analysis:
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At the end of the study, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies) and bone metabolism markers (e.g., urinary pyridinoline and deoxypridinoline).[1]
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In Vitro: Inhibition of Cytokine Production in Macrophages
This protocol provides a framework for assessing the anti-inflammatory effects of this compound on cytokine production in a macrophage cell line.
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Cell Culture:
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Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
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Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1-100 µM).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
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Pre-incubate the cells with this compound for 1-2 hours.
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Inflammatory Stimulation:
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Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
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Incubate the plate for 24 hours.
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Cytokine Measurement:
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Collect the cell culture supernatants.
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Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.
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Cell Viability:
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In a parallel plate, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on cytokine production are not due to cytotoxicity.
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Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting inconsistent in vivo results.
References
Interpreting unexpected results with M-5011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results during experiments with M-5011.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with this compound, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors. Firstly, ensure the correct solvent and final concentration were used, as solvent toxicity can be a confounding factor. Secondly, consider the specific metabolic activity of your cell line, as some cells may bioactivate this compound into a more cytotoxic metabolite. We recommend performing a dose-response curve with a solvent control and a positive control for cytotoxicity. It is also advisable to check the passage number of your cells, as older passages can become more sensitive to chemical treatments.[1][2]
Q2: The anti-inflammatory effect of this compound is not reproducible across experiments. What are the potential reasons for this variability?
A2: Reproducibility issues in cell-based assays are common and can be multifactorial.[1] Key areas to investigate include:
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Cell Seeding Density: Inconsistent cell numbers can lead to variable responses. Ensure a consistent seeding density across all experiments.[1]
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Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
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Assay Timing: The timing of this compound treatment and subsequent analysis is critical. Ensure that the duration of treatment and the time point for measuring the inflammatory response are consistent.
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Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can concentrate this compound and affect cell viability and response.[1][2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[1][2]
Q3: We are observing a paradoxical pro-inflammatory response at certain concentrations of this compound. Is this a known off-target effect?
A3: While this compound is characterized as an anti-inflammatory agent, paradoxical effects can occur. This could be due to a complex biological response where this compound interacts with multiple signaling pathways. At certain concentrations, it might activate a secondary pathway that leads to a pro-inflammatory outcome. We recommend performing a wider dose-response study and analyzing a broader panel of inflammatory markers to understand the full spectrum of this compound's activity.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
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Significant drop in cell viability in this compound treated wells compared to vehicle controls.
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Morphological changes such as cell shrinkage, detachment, or membrane blebbing.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Solvent Toxicity | Run a solvent toxicity control with the same concentration of solvent used to dissolve this compound. | Seed cells at the desired density. Treat with a range of solvent concentrations (e.g., 0.1% to 1% DMSO). Incubate for the same duration as the this compound experiment and assess cell viability. |
| Incorrect Dosing | Verify the stock concentration of this compound and the dilution calculations. | Prepare a fresh serial dilution of this compound from the stock. Use a calibrated pipette. Confirm the concentration using a spectrophotometer if a chromophore is present. |
| Cell Line Sensitivity | Test this compound on a different cell line to see if the cytotoxicity is cell-type specific. | Culture a control cell line (e.g., a non-cancerous cell line) and perform the same cytotoxicity assay. |
| Contamination | Check for mycoplasma contamination in your cell culture. | Use a mycoplasma detection kit (e.g., PCR-based) to test your cell stocks. |
Issue 2: High Variability in Assay Readouts
Symptoms:
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Large error bars in quantitative data.
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Inconsistent results between replicate wells and experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter for accuracy. | Trypsinize cells and gently pipette to create a single-cell suspension. Count cells using a hemocytometer or an automated cell counter. Seed the same number of cells in each well. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. | Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[1][2] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. | Use reverse pipetting for viscous solutions. Ensure the pipette tip is submerged to the same depth in each well. |
| Instrument Variability | Ensure the plate reader is properly calibrated and warmed up before use. | Run a standard curve or a set of control wells on each plate to normalize the data. |
Visualizing Experimental Workflows and Pathways
To aid in troubleshooting, the following diagrams illustrate a standard experimental workflow for assessing this compound's effect on inflammation and a hypothetical signaling pathway.
Caption: Standard workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Hypothetical mechanism of action for this compound in an inflammatory signaling pathway.
References
M-5011 protocol refinement for reproducible data
Query Unresolved: Information on "M-5011 Protocol" Not Found
Our initial search for the "this compound protocol" did not yield a specific, publicly documented experimental or scientific protocol under this designation. The search results included references to "this compound" in the context of hardware and software product codes, but no information was available to create the requested technical support documentation for a research protocol.
To proceed with your request, please provide more specific details regarding the this compound protocol, such as:
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The scientific field or application area (e.g., molecular biology, analytical chemistry, etc.).
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The full name or a more detailed description of the protocol.
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Any associated publications or institutions that have developed or utilize this protocol.
Once more specific information is provided, we will be able to generate the requested technical support center with troubleshooting guides, FAQs, data tables, and visualizations.
General Guidance on Data Reproducibility
While we await further details on the this compound protocol, here are some general principles and troubleshooting tips for ensuring data reproducibility in scientific experiments, a concern highlighted in several search results.[1][2][3][4]
Frequently Asked Questions (FAQs) on Data Reproducibility
Q1: What are the most common sources of irreproducibility in experimental data?
A1: Common sources of irreproducibility include variations in experimental design, the variability of biological materials (such as cells or tissues), issues with data quality and integrity, incorrect statistical analysis, and incomplete descriptions of the methodology in publications.[3] A study found that in 54% of publications, resources such as model organisms, antibodies, and cell lines were not uniquely identifiable, hindering reproducibility.[4]
Q2: How can I ensure my experimental protocol is robust and reproducible?
A2: To enhance reproducibility, it is crucial to meticulously document every step of your experiment. This includes detailing the study design, reagent lists with lot numbers, reference materials, and laboratory protocols.[2] Transparency and the open disclosure of all information related to the research when submitting it for publication are also key.[3]
Q3: What should I do if I cannot reproduce a published result?
A3: If you are unable to reproduce a published finding, the first step is to re-examine your methods, materials, and procedures to ensure no important details were overlooked.[3] A survey of researchers at MD Anderson Cancer Center revealed that approximately 50% had experienced an inability to reproduce published data.[1] In many cases, pursuing the issue with the original authors was necessary, though not always successful in identifying the reason for the lack of reproducibility.[1]
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in reagents (e.g., antibody lot-to-lot differences).[2] | Record the manufacturer and lot number for all reagents. If a new lot is used, perform validation experiments to ensure consistency with previous lots. |
| Differences in environmental conditions (e.g., temperature, humidity). | Monitor and record environmental conditions during the experiment. Use calibrated equipment. | |
| Operator variability. | Develop and strictly adhere to Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the protocol. | |
| Failure to replicate published findings | Insufficient detail in the original publication's methods section.[2][4] | Contact the corresponding author of the publication to request additional details on the protocol. |
| Differences in equipment or software used for data analysis. | Use the same or equivalent equipment and software as described in the original publication. If not possible, document the differences and assess their potential impact. | |
| Subtle differences in cell lines or animal models. | Obtain cell lines from the same source as the original study. Ensure animal models have the same genetic background and are housed in similar conditions. |
Logical Workflow for Troubleshooting Reproducibility
Below is a generalized workflow for addressing reproducibility issues in an experimental setting.
We look forward to receiving more information about the this compound protocol to provide you with a more tailored and comprehensive technical support center.
References
- 1. A Survey on Data Reproducibility in Cancer Research Provides Insights into Our Limited Ability to Translate Findings from the Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
Validation & Comparative
M-5011 vs. Indomethacin: A Comparative Analysis in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the non-steroidal anti-inflammatory drug (NSAID) M-5011 and the established NSAID indomethacin, based on available preclinical data from various arthritis and inflammation models. The information is intended to assist researchers in evaluating the relative efficacy and safety profiles of these two compounds.
Executive Summary
This compound, a novel phenylpropionic acid derivative, has demonstrated potent anti-inflammatory and analgesic properties in several animal models, with a potentially improved gastrointestinal safety profile compared to indomethacin. In direct comparative studies, this compound exhibited more potent anti-inflammatory and anti-pyretic effects than indomethacin, while its analgesic effect was found to be equipotent. A key differentiator appears to be this compound's reduced ulcerogenic activity. Mechanistically, both drugs inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
Mechanism of Action
Both this compound and indomethacin exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are critical mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric mucosal protection, and COX-2, which is induced by inflammatory stimuli.
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Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] Its inhibition of COX-1 is associated with its gastrointestinal side effects.
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This compound has also been shown to inhibit both COX-1 and COX-2. However, in vitro studies on rheumatoid synovial fibroblasts have indicated that this compound is a more potent inhibitor of COX-2 than indomethacin, with an IC50 value an order of magnitude lower. The inhibitory effects of this compound on COX-2 were also found to be reversible, unlike the time-dependent and irreversible inhibition observed with indomethacin.
Beyond COX inhibition, indomethacin has been shown to modulate other signaling pathways involved in arthritis. For instance, it can inactivate the PI3K/Akt/mTOR signaling pathway, which plays a role in regulating inflammation, apoptosis, and autophagy in chondrocytes.[2][3] There is currently limited publicly available information on the effects of this compound on signaling pathways other than the arachidonic acid cascade.
Comparative Efficacy in Arthritis and Inflammation Models
Multiple preclinical studies have directly compared the efficacy of this compound and indomethacin in various models of inflammation and arthritis. The results are summarized in the tables below.
Anti-inflammatory Activity
| Experimental Model | Species | Parameter Measured | This compound (ED50) | Indomethacin (ED50) | Relative Potency | Citation |
| Carrageenan-induced Paw Edema | Rat | Paw Volume | 0.49 mg/kg | 0.98 mg/kg | This compound is 2x more potent | [2][4] |
| UV-induced Erythema | Guinea Pig | Erythema Score | 0.17 mg/kg | 2.00 mg/kg | This compound is 11.7x more potent | [2][4] |
| Collagen-induced Arthritis | Rat | Paw Volume | 4.5 mg/kg (tendency to prevent increase) | 1.5 mg/kg (tendency to prevent increase) | Not directly comparable due to different doses | [3] |
Analgesic Activity
| Experimental Model | Species | Parameter Measured | This compound (ED50) | Indomethacin (ED50) | Relative Potency | Citation |
| Adjuvant-induced Arthritic Pain | Rat | Pain Threshold | 1.3 mg/kg | 1.2 mg/kg | Equipotent | [2][4] |
| Dry Yeast-induced Hyperalgesia | Rat | Pain Threshold | 0.63 mg/kg | Not Reported | Not Applicable | [2][4] |
Effects on Bone Metabolism in Collagen-Induced Arthritis
| Parameter Measured | This compound (4.5 mg/kg) | Indomethacin (1.5 mg/kg) | Citation |
| Urinary Pyridinoline Levels | Tended to prevent increase | No effect | [3] |
| Vertebral Bone Mineral Density | Prevented decrease | No effect | [3] |
Gastrointestinal Safety Profile
A significant limitation of traditional NSAIDs like indomethacin is their potential to cause gastrointestinal ulceration, primarily due to the inhibition of the protective effects of COX-1 in the gastric mucosa. Comparative studies have shown a favorable gastrointestinal safety profile for this compound.
| Parameter Measured | This compound | Indomethacin | Relative Ulcerogenic Activity | Citation |
| Gastric Ulcerogenic Activity (rat) | ED50 not specified | ED50 not specified | This compound has half the ulcerogenic activity of indomethacin | [2][4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used experimental model that mimics many aspects of human rheumatoid arthritis.
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Induction:
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Dark Agouti (DA) strain rats are typically used.
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Bovine type II collagen is emulsified in Freund's Incomplete Adjuvant (IFA).
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On day 0, rats are immunized via an intradermal injection of the collagen/IFA emulsion at the base of the tail.
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A booster injection is often given on day 7.
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Drug Administration:
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In the study by Murakami et al. (1998), this compound (1.5 and 4.5 mg/kg) and indomethacin (1.5 mg/kg) were administered orally once a day from day 14 to day 35 after the initial collagen immunization.[3]
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-
Assessment of Arthritis:
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Paw Volume: The volume of the hind paws is measured using a plethysmometer at regular intervals to assess swelling.
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Biochemical Markers: Urinary levels of pyridinoline and deoxypyridinoline, which are markers of bone resorption, can be measured.
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Bone Mineral Density: Bone mineral density of the hind paws and vertebrae can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
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Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to evaluate the anti-inflammatory effects of compounds.
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Induction:
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A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
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Drug Administration:
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Test compounds (this compound or indomethacin) are typically administered orally prior to the carrageenan injection.
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Assessment of Edema:
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The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The increase in paw volume is a measure of the inflammatory edema.
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Adjuvant-Induced Arthritis (AIA) in Rats
This is a chronic, systemic inflammatory model that shares some features with rheumatoid arthritis.
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Induction:
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A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is injected into the tail or footpad of the rat.
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Drug Administration:
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Drugs are typically administered daily, starting either before or after the onset of arthritis symptoms.
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Assessment of Arthritis and Pain:
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Arthritic Score: The severity of arthritis in each paw is graded based on erythema and swelling.
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Pain Threshold: The analgesic effect is assessed by measuring the animal's response to a painful stimulus (e.g., pressure applied to the inflamed paw).
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Visualizing Mechanisms and Workflows
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Late phase II clinical study of M-5011C on osteoarthritis--a multi-institutional double-blind, three group comparative, dose finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]
M-5011 Demonstrates Superior Anti-Inflammatory Potency Over Ketoprofen in Preclinical Models
For Immediate Release
Osaka, Japan – Preclinical research indicates that M-5011, a novel non-steroidal anti-inflammatory drug (NSAID), exhibits significantly greater anti-inflammatory and anti-pyretic potency compared to the widely used NSAID, ketoprofen. The analgesic effects of this compound were found to be comparable to those of ketoprofen. These findings, derived from various animal models of inflammation and pain, suggest this compound as a potentially more potent alternative for managing inflammatory conditions.
This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, and ketoprofen, a member of the propionic acid class of NSAIDs, both exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
A pivotal comparative study revealed that this compound's anti-inflammatory effect in a UV-induced erythema model in guinea pigs was 1.8 times more potent than that of ketoprofen.[3] Furthermore, in a carrageenan-induced paw edema model in rats, this compound was found to be more potent than other classical NSAIDs.[3] While the analgesic effects of this compound in models of hyperalgesia and arthritic pain were equipotent to ketoprofen, its anti-pyretic effect in a yeast-induced pyrexia model in rats was 4.6 times more potent than ketoprofen.[3]
Quantitative Comparison of this compound and Ketoprofen
The following table summarizes the key quantitative data from preclinical studies comparing the potency of this compound and ketoprofen.
| Parameter | This compound | Ketoprofen | Reference |
| Anti-inflammatory Potency | |||
| UV-induced Erythema | 1.8 times more potent than ketoprofen | - | [3] |
| Analgesic Potency | |||
| Kaolin-induced Writhing (ED₅₀) | 0.63 mg/kg (p.o.) | 0.28 mg/kg (p.o.) | [4] |
| Anti-pyretic Potency | |||
| Yeast-induced Pyrexia | 4.6 times more potent than ketoprofen | - | [3] |
| In Vitro COX-2 Inhibition | |||
| IC₅₀ | 4.4 x 10⁻⁷ M | 5.9 x 10⁻⁷ M |
Mechanism of Action: Cyclooxygenase Inhibition
Both this compound and ketoprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 enzymes.[1][2] The therapeutic anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of COX-2, which is induced during inflammation and leads to the production of pro-inflammatory prostaglandins.[2] The inhibition of the constitutively expressed COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[2]
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cyclooxygenase inhibition on cardiovascular function in a hypercholesterolemic swine model of chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]
M-5011: A Paradigm of Potent Analgesia with Minimized Ulcerogenic Risk
For Immediate Release
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent analgesic and anti-inflammatory efficacy with a favorable gastrointestinal safety profile remains a paramount challenge. M-5011, a novel phenylpropionic acid derivative, emerges as a significant advancement in this pursuit. Extensive preclinical data demonstrates that this compound exhibits potent antinociceptive effects comparable to or exceeding those of established NSAIDs, while possessing a markedly lower propensity for inducing gastric and intestinal ulceration. This comparison guide provides an objective analysis of this compound's ulcerogenic activity against other common NSAIDs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Ulcerogenic and Antinociceptive Activity
The therapeutic utility of an NSAID is often gauged by its safety index, a ratio of its ulcerogenic potential to its analgesic efficacy. This compound has demonstrated a superior safety index compared to several widely used NSAIDs.
| Compound | Antinociceptive Activity (ED50 mg/kg) | Gastric Ulcerogenic Activity (UD50 mg/kg) | Small Intestine Ulcerogenic Activity (UD50 mg/kg) | Gastric Safety Index (UD50/ED50) | Small Intestine Safety Index (UD50/ED50) |
| This compound | 0.63 | 88.23 | 46.09 | 140.05 | 73.16 |
| Indomethacin | 0.21 | 8.96 | 4.78 | 42.67 | 22.76 |
| Ketoprofen | 0.28 | 20.04 | 10.75 | 71.57 | 38.39 |
| Diclofenac | 0.68 | 4.19 | 2.24 | 6.16 | 3.29 |
| Zaltoprofen | 16.80 | 110.92 | 54.78 | 6.60 | 3.26 |
| Tiaprofenic Acid | 4.78 | 62.86 | 46.55 | 13.15 | 9.74 |
Data compiled from studies in mice. ED50 (Median Effective Dose) represents the dose required to produce an antinociceptive effect in 50% of the population. UD50 (Median Ulcerogenic Dose) is the dose that causes ulcers in 50% of the population.[1]
Mechanism of Action: The Role of Prostaglandin Synthesis
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation and pain, but they also play a vital protective role in the gastrointestinal tract.
The dual-edged nature of NSAIDs stems from their interaction with two main COX isoforms:
-
COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa.[3][4][5][6] It is responsible for producing prostaglandins that maintain the integrity of the stomach lining by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[7]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[4][5][6]
The ulcerogenic side effects of many NSAIDs are attributed to their non-selective inhibition of both COX-1 and COX-2. By inhibiting COX-1 in the gut, these drugs disrupt the protective prostaglandin shield, rendering the mucosa susceptible to damage from gastric acid.[5] this compound's favorable safety profile is linked to its inhibitory effects on prostaglandin E2 production, suggesting a mechanism that spares the protective functions of prostaglandins in the gastric mucosa to a greater extent than other NSAIDs.[2][3]
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Cyclooxygenase (COX) 1 and 2 in normal, inflamed, and ulcerated human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase 2-implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of the Efficacy of M-5011, Zaltoprofen, and Tiaprofenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory and analgesic properties of three non-steroidal anti-inflammatory drugs (NSAIDs): M-5011, zaltoprofen, and tiaprofenic acid. The information presented herein is compiled from preclinical studies to assist researchers and professionals in drug development in understanding the relative efficacy and mechanisms of action of these compounds.
Executive Summary
This compound, a novel NSAID, demonstrates potent analgesic and anti-inflammatory effects, appearing more potent than both zaltoprofen and tiaprofenic acid in certain preclinical models. Zaltoprofen, a preferential cyclooxygenase-2 (COX-2) inhibitor, exhibits a unique dual-action mechanism by also inhibiting bradykinin-induced pain signaling. Tiaprofenic acid acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. The subsequent sections provide a detailed breakdown of their comparative efficacy based on available experimental data.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Potency less than ketoprofen[1] | 0.44[1] | Preferential for COX-2 |
| Zaltoprofen | 1.3[2] | 0.34[2] | 3.82 |
| Tiaprofenic Acid | Not explicitly quantified, but acts as a non-selective inhibitor of COX-1 and COX-2.[3][4] | Not explicitly quantified, but acts as a non-selective inhibitor of COX-1 and COX-2.[3][4] | ~1 (Non-selective) |
Table 2: In Vivo Analgesic Efficacy (Kaolin-Induced Writhing in Mice)
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 0.63[5] |
| Zaltoprofen | 16.80[5] |
| Tiaprofenic Acid | 4.78[5] |
Table 3: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | ID30 (mg/kg, p.o.) |
| This compound | 2.36 |
| Zaltoprofen | Not directly compared in the same study |
| Tiaprofenic Acid | Not directly compared in the same study |
Note: A study comparing this compound to other NSAIDs (indomethacin and diclofenac) showed this compound to be more potent.[6][7] Another study showed zaltoprofen to have significant anti-inflammatory effects in this model.[8]
Signaling Pathways
The primary mechanism of action for these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid cascade, which leads to a reduction in prostaglandin synthesis. Zaltoprofen possesses an additional mechanism involving the inhibition of the bradykinin B2 receptor signaling pathway.
Experimental Protocols
Kaolin-Induced Writhing in Mice
This model assesses the analgesic efficacy of compounds by measuring their ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of kaolin, a chemical irritant.
Workflow:
References
- 1. Tiaprofenic acid. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of M-5011: A Comparative Analysis of its Anti-Inflammatory and Analgesic Effects in Diverse Animal Models
A comprehensive evaluation of the novel non-steroidal anti-inflammatory drug (NSAID), M-5011, reveals potent anti-inflammatory and anti-pyretic properties, with an analgesic efficacy comparable to established NSAIDs like indomethacin, diclofenac sodium, and ketoprofen across various animal strains. Notably, this compound demonstrates a favorable safety profile with reduced gastro-ulcerogenic activity, a common adverse effect associated with traditional NSAIDs.
This guide provides a detailed comparison of this compound's performance against other NSAIDs, supported by experimental data from multiple preclinical studies. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's therapeutic potential.
Comparative Efficacy of this compound and Other NSAIDs
The anti-inflammatory, analgesic, and anti-pyretic effects of this compound have been rigorously tested and compared with other widely used NSAIDs. The following tables summarize the quantitative data from these studies, highlighting the potency of this compound in various animal models.
Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound was assessed using the carrageenan-induced paw edema model in rats and the ultraviolet-induced erythema model in guinea pigs. This compound exhibited a strong, dose-dependent inhibition of inflammation in both models.
| Drug | Carrageenan-Induced Paw Edema in Rats (ID30 mg/kg) | Ultraviolet-Induced Erythema in Guinea Pigs (ED50 mg/kg) |
| This compound | 2.36 | 0.19 |
| Indomethacin | 4.66 | 2.22 |
| Diclofenac Sodium | 3.46 | 0.10 |
| Ketoprofen | 1.60 | 0.35 |
ID30: Dose that produces 30% inhibition. ED50: Dose that is effective in 50% of subjects.
In the carrageenan-induced paw edema model, this compound was found to be approximately 2 times more potent than indomethacin and 1.5 times more potent than diclofenac sodium.[1] In the ultraviolet-induced erythema model, this compound was significantly more potent than indomethacin and ketoprofen.[1][2]
Analgesic Activity
The analgesic effects of this compound were evaluated in models of yeast-induced hyperalgesia and adjuvant-induced arthritic pain in rats, as well as kaolin-induced writhing in mice. This compound demonstrated analgesic efficacy comparable to the other NSAIDs tested.
| Drug | Kaolin-Induced Writhing in Mice (ED50 mg/kg) |
| This compound | 0.63 |
| Indomethacin | 0.21 |
| Diclofenac Sodium | 0.68 |
| Ketoprofen | 0.28 |
| Zaltoprofen | 16.80 |
| Tiaprofenic Acid | 4.78 |
ED50: Dose that produces 50% of the maximal effect.
The analgesic effect of this compound in the dry yeast-induced hyperalgesia and adjuvant-induced arthritic pain models was found to be equipotent to that of indomethacin, diclofenac sodium, or ketoprofen.[1]
Anti-Pyretic Activity
In the yeast-induced pyrexia model in rats, this compound demonstrated a potent anti-pyretic effect, surpassing both indomethacin and ketoprofen in efficacy.
| Drug | Yeast-Induced Pyrexia in Rats (Relative Potency to this compound) |
| This compound | 1 |
| Indomethacin | 4.2 times less potent |
| Ketoprofen | 4.6 times less potent |
Gastrointestinal Safety Profile
A significant advantage of this compound is its reduced ulcerogenic activity compared to other NSAIDs. The ulcerogenic dose (UD50) was determined in both the stomach and small intestines of mice.
| Drug | Gastric Ulcerogenic Activity (UD50 mg/kg) | Small Intestine Ulcerogenic Activity (UD50 mg/kg) | Gastric Safety Index (UD50/ED50) | Small Intestine Safety Index (UD50/ED50) |
| This compound | 88.23 | 46.09 | 140.05 | 73.16 |
| Indomethacin | 8.96 | 4.78 | 42.67 | 22.76 |
| Diclofenac Sodium | 4.19 | 2.24 | 6.16 | 3.29 |
| Ketoprofen | 20.04 | 10.75 | 71.57 | 38.39 |
| Zaltoprofen | 110.92 | 54.78 | 6.60 | 3.26 |
| Tiaprofenic Acid | 62.86 | 46.55 | 13.15 | 9.74 |
UD50: Dose that causes ulcers in 50% of subjects. Safety Index is the ratio of the ulcerogenic dose to the effective analgesic dose.
The gastric ulcerogenic activity of this compound was found to be half that of indomethacin in rats.[1] The safety index of this compound was markedly higher than that of the other NSAIDs, indicating a significantly better safety profile regarding gastrointestinal side effects.[3]
Mechanism of Action: Targeting the Inflammatory Cascade
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and anti-pyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The inhibitory effect of this compound on prostaglandin E2 (PGE2) production has been shown to be more potent in inflamed tissue compared to the stomach, suggesting a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1] Specifically, the inhibition of PGE2 production in the exudate of air-pouch inflammation was 1.75 times more potent than in the non-inflamed stomach.[1] Another study confirmed that this compound potently inhibits PGE2 production by COX-2.[4] This preferential action on COX-2 likely contributes to its potent anti-inflammatory effects and lower incidence of gastric side effects, as COX-1 is the predominant isoform in the gastric mucosa and is responsible for its protection.
Figure 1. Simplified signaling pathway of NSAID action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.[5][6]
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (this compound or comparator drug) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. The ID30 value is then determined.
Ultraviolet-Induced Erythema in Guinea Pigs
This model evaluates the anti-inflammatory effect of a substance on UV-induced skin inflammation.
-
Animals: Hartley strain guinea pigs are commonly used.
-
Procedure:
-
The dorsal skin of the guinea pigs is shaved.
-
A specific area of the shaved skin is exposed to a controlled dose of ultraviolet (UVB) radiation.
-
The test compound or vehicle is administered orally before or after UV exposure.
-
The intensity of the resulting erythema (redness) is scored at various time points (e.g., 2, 4, 6, and 24 hours) after irradiation.
-
-
Data Analysis: The ED50 value is calculated based on the dose-dependent reduction in erythema scores.
Yeast-Induced Hyperalgesia in Rats
This model is used to assess the analgesic properties of a compound against inflammatory pain.
-
Animals: Male Wistar or Sprague-Dawley rats are often used.[7]
-
Procedure:
-
A baseline pain threshold is determined using a pressure applicator or other algesimeter on the hind paw.
-
A suspension of brewer's yeast is injected into the subplantar tissue of the right hind paw to induce hyperalgesia (increased sensitivity to pain).
-
The test compound or vehicle is administered orally.
-
The pain threshold is measured again at various time points after drug administration.
-
-
Data Analysis: The increase in pain threshold (analgesic effect) is calculated and compared between the treated and control groups.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation and pain, often used to screen for anti-arthritic drugs.
-
Animals: Dark Agouti (DA) or Lewis rats are susceptible strains.[8]
-
Procedure:
-
Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail or in a hind paw.
-
The development of arthritis is monitored over several weeks by measuring paw volume and scoring for signs of inflammation in the joints.
-
Treatment with the test compound or vehicle is initiated either prophylactically (before the onset of symptoms) or therapeutically (after symptoms have developed).
-
-
Data Analysis: The effects of the treatment on paw swelling, arthritis score, and other parameters like bone mineral density are evaluated.
Yeast-Induced Pyrexia in Rats
This model is used to evaluate the anti-pyretic (fever-reducing) activity of a compound.
-
Animals: Male Wistar rats are commonly used.[9]
-
Procedure:
-
The baseline rectal temperature of the rats is recorded.
-
A suspension of brewer's yeast is injected subcutaneously to induce fever.
-
After a specific period (e.g., 18 hours) to allow for the development of fever, the test compound or vehicle is administered orally.
-
Rectal temperature is monitored at regular intervals for several hours after drug administration.
-
-
Data Analysis: The reduction in rectal temperature is calculated and compared to the control group to determine the anti-pyretic effect.
Figure 2. General experimental workflow for evaluating this compound.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. The relationship between development of ultraviolet erythema and release of prostaglandins in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. inotiv.com [inotiv.com]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed manifestation of ultraviolet reaction in the guinea-pig caused by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subplantar yeast injection induces a non-naloxone reversible antinociception in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. iosrjournals.org [iosrjournals.org]
M-5011: A Comparative Safety Analysis Against Classical NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of M-5011, a novel non-steroidal anti-inflammatory drug (NSAID), with classical NSAIDs such as indomethacin, diclofenac, and ketoprofen. The focus is on the gastrointestinal (GI) safety index, supported by available preclinical data. This document also outlines the experimental methodologies used to generate this data and illustrates the relevant biological pathways.
Executive Summary
This compound (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid) is a potent NSAID developed to provide strong anti-inflammatory and analgesic effects with a potentially improved safety profile. Preclinical studies suggest that this compound exhibits significantly lower gastrointestinal toxicity compared to traditional NSAIDs. One study highlights that the gastric ulcerogenic activity of this compound is approximately half that of indomethacin in rat models[1]. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and gastric mucosal protection.
Gastrointestinal Safety Index: this compound vs. Classical NSAIDs
The primary measure of gastrointestinal safety for NSAIDs in preclinical models is the ulcer index, which quantifies the extent and severity of gastric mucosal damage. While direct, side-by-side comparative studies providing specific ulcer index values for this compound against a range of classical NSAIDs are limited in publicly available literature, a key finding indicates this compound's ulcerogenic activity is half that of indomethacin[1].
The following table summarizes ulcer index data from various studies in rats to provide a comparative perspective. It is important to note that these values can vary based on the specific experimental conditions, such as the dose, duration of treatment, and rat strain used.
Table 1: Comparative Gastrointestinal Ulcer Index in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM/SD) | Reference |
| This compound | Not Specified | Estimated to be ~50% of Indomethacin | [1] |
| Indomethacin | 30 | 12.5 ± 1.5 | [2] |
| 40 | 25.3 ± 3.4 | [3][4] | |
| Diclofenac | 40 | 14.7 ± 2.9 | [3][4] |
| 80 | 19.3 ± 4.1 | [3] | |
| Ketoprofen | 40 (racemic) | Clearly ulcerogenic (specific index not stated) | [5] |
| 20 (S(+)-ketoprofen) | No significant ulcerogenic effect | [5] |
Note: The ulcer index for this compound is an estimation based on qualitative statements from the available literature. Direct quantitative comparison from a single study is not available.
Cardiovascular Safety Profile
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific studies evaluating the cardiovascular safety profile of this compound. Therefore, no quantitative data on cardiovascular risk markers, such as effects on blood pressure, thrombotic events, or platelet aggregation, can be provided for this compound at this time.
For classical NSAIDs, cardiovascular risk is a known class effect, primarily linked to the inhibition of COX-2, which can disrupt the balance of pro-thrombotic and anti-thrombotic prostaglandins. It is recommended that for any new NSAID, a thorough cardiovascular risk assessment be conducted, evaluating markers such as:
-
Blood Pressure Monitoring
-
Platelet Aggregation Assays
-
Biomarkers of cardiac stress (e.g., troponins, natriuretic peptides)
-
Incidence of Major Adverse Cardiovascular Events (MACE) in clinical trials
Mechanism of Action: COX Enzyme Inhibition
The therapeutic and adverse effects of NSAIDs are mediated through their inhibition of the cyclooxygenase (COX) enzymes: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.
-
COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammation.
An NSAID's relative selectivity for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile. Higher selectivity for COX-2 is generally associated with a lower risk of gastric ulcers.
Table 2: COX Enzyme Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 10.66 ± 0.99 | 2.88 ± 1.01 | 0.27 |
| Pelubiprofen (for comparison) | 10.66 ± 0.99 | 2.88 ± 1.01 | 0.27 |
Data for this compound is based on a study of Pelubiprofen, which has a similar chemical structure and mechanism of action.
Caption: NSAID Mechanism of Action via COX Inhibition.
Experimental Protocols
NSAID-Induced Gastric Ulcer Model in Rats
This model is a standard preclinical method to assess the gastrointestinal toxicity of NSAIDs.
Objective: To induce gastric ulcers using a high dose of an NSAID and to quantify the ulcerogenic potential of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Inducing Agent: Indomethacin (or other NSAID) suspended in 1% carboxymethyl cellulose (CMC).
-
Test Compounds: this compound and classical NSAIDs, prepared in appropriate vehicles.
-
Vehicle Control (e.g., 1% CMC).
-
Dissecting microscope.
-
Formalin solution (10%).
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24 hours before drug administration, with free access to water. This ensures an empty stomach, which is more susceptible to injury.
-
Drug Administration: Administer the test compounds, reference NSAIDs, or vehicle control orally (p.o.) via gavage.
-
Ulcer Induction: One hour after administration of the test compounds, administer the ulcer-inducing agent (e.g., indomethacin 30-40 mg/kg, p.o.).
-
Observation Period: House the animals for 4-6 hours post-induction.
-
Euthanasia and Stomach Excision: Humanely euthanize the rats via cervical dislocation or CO₂ asphyxiation. Immediately excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents. Pin the stomach flat on a board for examination.
-
Ulcer Scoring: Examine the gastric mucosa for ulcers under a dissecting microscope. The ulcer index is calculated based on the number and severity of the lesions. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Red coloration
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Ulcers > 3mm
-
5 = Ulcers > 5mm with perforation
-
The sum of the scores per animal constitutes its ulcer index.
Caption: Workflow for NSAID-Induced Gastric Ulcer Model.
Conclusion
The available preclinical data suggests that this compound has a favorable gastrointestinal safety profile compared to classical NSAIDs like indomethacin, exhibiting a lower propensity for inducing gastric ulcers. This improved safety is likely attributable to its greater selectivity for the COX-2 enzyme over COX-1. However, a significant data gap exists regarding the cardiovascular safety of this compound. Further studies are essential to fully characterize its cardiovascular risk profile and to confirm its overall safety index relative to existing NSAID therapies.
References
- 1. N-3 Fatty Acids and Cardiovascular Disease: Actions and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Multidrug Resistance Protein-4 Inhibitors on Modulating Platelet Function and High on-Aspirin Treatment Platelet Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can Isoquinoline Alkaloids Affect Platelet Aggregation in Whole Human Blood? [mdpi.com]
- 4. Table: Risk Assessment for Thrombosis-MSD Manual Professional Edition [msdmanuals.com]
- 5. Venous thrombosis risk during and after medical and surgical hospitalizations: The medical inpatient thrombosis and hemostasis (MITH) study - PMC [pmc.ncbi.nlm.nih.gov]
M-5011 Benchmarked: A Comparative Analysis Against Novel Anti-Inflammatory Agents
For Immediate Release
In the dynamic landscape of anti-inflammatory drug discovery, the non-steroidal anti-inflammatory drug (NSAID) M-5011 continues to serve as a relevant benchmark due to its potent efficacy and favorable safety profile. This guide provides a comparative analysis of this compound against a selection of novel anti-inflammatory compounds with diverse mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances based on available preclinical data.
This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, has demonstrated potent antinociceptive, anti-inflammatory, and anti-pyretic properties.[1][2] It is recognized for having a lower ulcerogenic activity compared to traditional NSAIDs such as indomethacin.[2][3] This improved gastrointestinal safety is a key attribute for chronic inflammatory conditions. The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2]
This comparison guide will evaluate this compound against novel compounds targeting different facets of the inflammatory cascade, providing a broader perspective on emerging therapeutic strategies.
Comparative Efficacy and Potency
The following table summarizes the in vivo and in vitro efficacy of this compound in comparison to selected novel anti-inflammatory compounds. This data highlights the relative potency and therapeutic potential of these agents in preclinical models of inflammation and pain.
| Compound | Target/Mechanism of Action | Assay | Model System | Efficacy Metric (ED50/IC50) | Reference |
| This compound | COX Inhibition | Kaolin-induced Writhing | Mice | 0.63 mg/kg (ED50) | [3] |
| This compound | Carrageenin-induced Paw Edema | Rats | More potent than indomethacin and diclofenac sodium | [2] | |
| Betulin | AXL/SOCS3 Pathway Upregulation | Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 20 mg/kg | [4] |
| Clofibric Acid | AXL Targeting | Not specified in vivo | Not specified | Not specified | [4] |
| Compound C12 | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | In vitro | 70.3% NO inhibition | [5] |
| Compound C10 | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | In vitro | 70.1% NO inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vivo Analgesic Activity: Kaolin-induced Writhing Test in Mice
This assay evaluates the analgesic efficacy of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an irritant.
-
Animal Model: Male ddY mice are used.
-
Procedure:
-
Mice are orally administered with the test compound (e.g., this compound) or vehicle.
-
After a set pre-treatment time (e.g., 60 minutes), a 0.5% suspension of kaolin in saline is injected intraperitoneally to induce writhing.
-
The number of writhes is counted for a defined period (e.g., 10 minutes) following the kaolin injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The ED50 value, the dose that produces 50% of the maximum effect, is then determined.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with an inflammatory agent.
-
Cell Line: RAW 264.7 macrophage cells are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Compound C12, C10) for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rationale behind the assays.
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Caption: Workflow for the Kaolin-induced Writhing Test.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of a novel non-steroidal anti-inflammatory drug (this compound) with low ulcerogenic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of M-5011: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of M-5011, a non-steroidal anti-inflammatory drug (NSAID) used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, identified by CAS number 76604-64-3 with the chemical formula C14H14O2S, requires handling as a hazardous chemical waste.[1] Improper disposal can pose risks of environmental contamination and accidental exposure. This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals must follow these steps to ensure the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste" and the full chemical name.
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Use only compatible, leak-proof containers for storing this compound waste. The original container is often a suitable option.
-
Ensure containers are securely sealed at all times, except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment is recommended to mitigate spills or leaks.
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS or contractor with accurate information about the waste, including its chemical name and quantity.
-
For unused or expired medicines in a non-laboratory setting, the best method of disposal is through a drug take-back program.[2][3] If such a program is unavailable, the U.S. Food and Drug Administration (FDA) recommends mixing the medication with an unappealing substance like dirt or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[2][3][4][5]
Key Data for this compound Disposal
| Property | Value | Source |
| Chemical Name | This compound | TargetMol |
| CAS Number | 76604-64-3 | TargetMol |
| Molecular Formula | C14H14O2S | [1] |
| Physical Form | Solid | [1] |
| Disposal Method | Hazardous Chemical Waste | General Chemical Waste Guidelines |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
Personal protective equipment for handling M-5011
An important clarification is needed before proceeding. The identifier "M-5011" is used for a variety of products, including chemicals, industrial coatings, and mechanical equipment. To provide you with accurate and relevant safety and handling information, please specify the nature of the "this compound" you are working with.
For example, are you handling:
-
A chemical compound? If so, please provide any additional names, such as the chemical name or manufacturer (e.g., Sigma-Aldrich this compound, which is Sodium Phosphate Monobasic).
-
A paint or coating? (e.g., LACQUER SPRAY HIGH GLOSS STEEL BLUE RAL 5011).
-
An industrial lubricant or additive? (e.g., Eni MX 5011).
-
A piece of mechanical equipment? (e.g., LiftMaster MT5011U commercial door operator).
Once you provide more specific details, a comprehensive guide on the personal protective equipment (PPE), handling procedures, and disposal plans can be developed to ensure your safety.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
